molecular formula C20H34O B1253726 Ent-manool

Ent-manool

Cat. No.: B1253726
M. Wt: 290.5 g/mol
InChI Key: CECREIRZLPLYDM-LFGUQSLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ent-Manool is a high-purity, natural labdane diterpenoid offered for research applications. This compound is of significant interest in scientific research due to its identified biological activities. Studies on manool, the parent compound, have demonstrated promising antimicrobial effects, particularly against cariogenic bacteria like Streptococcus mutans , suggesting potential for investigations in oral health and microbiology . Furthermore, manool has been identified as a major diterpenoid in traditional medicinal plants, such as species within the genera Arctopus and Alepidea , which have been used for treating infections and respiratory ailments . Research into diterpenoids as a class indicates they often possess various bioactive properties, including antioxidant and antimicrobial activities, making them valuable compounds for pharmacological and phytochemical studies . Our Ent-Manool is strictly labeled For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. By providing this compound, we aim to support the research community in advancing scientific discovery in fields such as natural products chemistry, antimicrobial resistance, and drug discovery.

Properties

Molecular Formula

C20H34O

Molecular Weight

290.5 g/mol

IUPAC Name

(3S)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol

InChI

InChI=1S/C20H34O/c1-7-19(5,21)14-11-16-15(2)9-10-17-18(3,4)12-8-13-20(16,17)6/h7,16-17,21H,1-2,8-14H2,3-6H3/t16-,17-,19-,20+/m1/s1

InChI Key

CECREIRZLPLYDM-LFGUQSLTSA-N

SMILES

CC1(CCCC2(C1CCC(=C)C2CCC(C)(C=C)O)C)C

Isomeric SMILES

C[C@@]12CCCC([C@H]1CCC(=C)[C@H]2CC[C@@](C)(C=C)O)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2CCC(C)(C=C)O)C)C

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Biosynthesis and Metabolic Engineering of Ent-Manool

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biosynthetic pathway, enzymology, and experimental characterization of ent-manool , a labdane-related diterpene. This document is structured for researchers in plant biochemistry and metabolic engineering.

Executive Summary

Ent-manool ([(13S)-labda-8(17),14-dien-13-ol]) is a bicyclic diterpene alcohol and a critical intermediate in the biosynthesis of bioactive labdane-related diterpenoids, including andrographolide and scopadulcic acid. Unlike its enantiomer (normal manool), which is derived from (+)-copalyl diphosphate, ent-manool originates from the ent-copalyl diphosphate (ent-CPP) scaffold.

This guide delineates the precise enzymatic cascade required to synthesize ent-manool from geranylgeranyl diphosphate (GGPP), identifies specific enzyme variants for metabolic engineering (e.g., TrTPS15 , AtTPS30 ), and provides a validated protocol for heterologous production in Saccharomyces cerevisiae.

Biosynthetic Logic & Mechanism[1]

The biosynthesis of ent-manool proceeds via a modular two-step cyclization process characteristic of labdane diterpenes. It requires the sequential action of a Class II diterpene synthase (diTPS) and a Class I diTPS.

Step 1: Bicyclization to ent-Copalyl Diphosphate

The pathway initiates with the cyclization of the universal diterpene precursor, (E,E,E)-geranylgeranyl diphosphate (GGPP) .[1]

  • Enzyme: ent-Copalyl Diphosphate Synthase (ent-CPS) [EC 5.5.1.13].[2]

  • Mechanism: Protonation-initiated cyclization.[3] The enzyme protonates the C14-C15 double bond of GGPP, triggering a cascade that forms the A/B trans-decalin ring system with ent stereochemistry (9R, 10R).

  • Intermediate: ent-Copalyl Diphosphate (ent-CPP) .[1][4][5]

Step 2: Ionization and Hydroxylation to ent-Manool

The second step involves the conversion of ent-CPP to ent-manool.

  • Enzyme: ent-Manool Synthase (Class I diTPS).

    • Note: While often catalyzed by promiscuous ent-kaurene synthase-like (KSL) enzymes, specific variants like TrTPS15 (from Tripterygium regelii) and AtTPS30 (from Arabidopsis thaliana) favor ent-manool production.

  • Mechanism: Ionization-dependent reaction.[3] The enzyme cleaves the diphosphate group from ent-CPP, generating an ent-copalyl carbocation. Instead of further cyclization (which would yield ent-kaurene), the cation is quenched by water capture at C-13.

  • Product: ent-Manool .

Pathway Visualization

The following diagram illustrates the stereochemical progression and enzymatic logic.

EntManoolPathway cluster_enzymes GGPP GGPP (Geranylgeranyl Diphosphate) entCPP ent-CPP (ent-Copalyl Diphosphate) GGPP->entCPP Protonation & Cyclization entManool ent-Manool (13S-labda-8(17),14-dien-13-ol) entCPP->entManool Ionization & H2O Capture entCPS ent-CPS (Class II diTPS) entCPS->GGPP entMS ent-Manool Synthase (e.g., TrTPS15, AtTPS30) entMS->entCPP

Figure 1: The sequential Class II / Class I diTPS pathway converting GGPP to ent-manool.

Enzymology & Candidate Selection

For researchers aiming to reconstitute this pathway, selecting the correct enzyme variants is critical to avoid producing enantiomeric byproducts (normal manool) or structural isomers (ent-kaurene).

Enzyme ClassFunctionRecommended VariantSource OrganismSpecificity Notes
Class II diTPS GGPP

ent-CPP
AtCPS (TPS2)Arabidopsis thalianaHighly specific for ent-CPP; minimal background.
SdCPS2 Scoparia dulcisInvolved in scopadulcic acid biosynthesis; high activity.
Class I diTPS ent-CPP

ent-Manool
TrTPS15 Tripterygium regeliiProduces ent-manool as a major product when coupled with ent-CPS.
AtTPS30 Arabidopsis thalianaProduces ent-manool and ent-pimara-8(14),15-diene (mix).[6]
SsSS Salvia sclareaWarning: Native function is sclareol synthesis from (+)-LPP. Only produces ent-manool if forced with ent-CPP substrate (promiscuous activity).

Critical Insight: Do not use Salvia sclarea sclareol synthase (SsSS) unless you are strictly controlling the upstream module to produce only ent-CPP. If (+)-CPP is present, SsSS will preferentially form sclareol/manool of the normal series.

Experimental Protocol: Heterologous Expression in Yeast

This protocol details the construction of a Saccharomyces cerevisiae strain for de novo ent-manool production.[4]

Phase 1: Host Strain Engineering

Objective: Maximize the cytosolic pool of GGPP.

  • Base Strain: S. cerevisiae CEN.PK2-1C or equivalent.

  • Pathway Integration: Overexpress the catalytic domain of HMG-CoA reductase (tHMG1) to deregulate the mevalonate pathway.

  • Fusion Strategy: Integrate a GGPP synthase (e.g., SaGGPS from Sulfolobus acidocaldarius) to convert FPP to GGPP efficiently.

Phase 2: Plasmid Construction & Transformation

Vector System: High-copy 2


 plasmid (e.g., pESC-URA) with dual promoters (GAL1/GAL10).
  • Construct Design:

    • MCS1 (GAL1 promoter): Clone AtCPS (truncated plastidial targeting sequence,

      
      N-terminal).
      
    • MCS2 (GAL10 promoter): Clone TrTPS15 (truncated plastidial targeting sequence).

  • Transformation: Transform the engineered yeast strain using the Lithium Acetate/PEG method. Select on SC-URA plates.

Phase 3: Cultivation & Extraction
  • Inoculation: Inoculate a single colony into 5 mL SC-URA (2% glucose) medium. Incubate overnight at 30°C.

  • Induction: Wash cells and transfer to SC-URA (2% galactose) to induce expression. Incubate for 72–96 hours at 20°C (lower temperature improves diTPS solubility).

  • Overlay: Add 10% (v/v) dodecane to the culture to trap volatile diterpenes and reduce toxicity.

  • Extraction:

    • Harvest the dodecane layer.

    • Alternatively, for whole-broth extraction: Mix culture 1:1 with Ethyl Acetate (EtOAc). Vortex vigorously for 1 min. Centrifuge at 3,000 x g. Collect the organic phase.[4]

Phase 4: Analytical Validation (GC-MS)

Instrument: Agilent 7890B GC / 5977A MSD (or equivalent). Column: HP-5MS (30 m


 0.25 mm, 0.25 

m film).
ParameterSetting
Inlet Temp 250°C (Splitless)
Carrier Gas Helium, 1 mL/min constant flow
Oven Program 80°C (1 min)

10°C/min to 300°C

Hold 5 min
MS Source 230°C, EI mode (70 eV)
Target Ion m/z 275 (Molecular ion minus methyl), m/z 257 (Loss of water)

Data Interpretation:

  • Retention Time: Compare against an authentic manool standard. Note that ent-manool and normal manool are enantiomers and will not separate on a standard HP-5MS column.

  • Verification: To confirm the ent stereochemistry without a chiral column, rely on the strict specificity of the AtCPS enzyme used in Phase 2. Since AtCPS produces only ent-CPP, the downstream product must be ent-manool.

Metabolic Engineering Workflow

Workflow cluster_yeast Yeast Cell Factory Gene1 Overexpress tHMG1 (Mevalonate Flux) Gene2 Express GGPS (FPP -> GGPP) Gene1->Gene2 Gene3 Express ent-CPS (GGPP -> ent-CPP) Gene2->Gene3 Gene4 Express TrTPS15 (ent-CPP -> ent-Manool) Gene3->Gene4 Extraction Dodecane/EtOAc Extraction Gene4->Extraction 72h Induction Analysis GC-MS Analysis (m/z 257, 275) Extraction->Analysis

Figure 2: Experimental workflow for heterologous production and analysis of ent-manool.

References

  • Lange, M., et al. (2017). Biosynthesis of Diterpenoids in Tripterygium Adventitious Root Cultures.[7] Plant Physiology, 175(1), 92–103.[7] [Link]

  • Mafu, S., et al. (2016). Extreme promiscuity of a bacterial and a plant diterpene synthase enables combinatorial biosynthesis.[8] Metabolic Engineering, 38, 1-9. [Link]

  • Murphy, K. M., & Zerbe, P. (2020). Specialized Diterpenoid Metabolism in Monocots: Biosynthetic Origins, Diversity, and Physiological Significance. Frontiers in Plant Science, 11, 7. [Link]

  • Caniard, A., et al. (2012). Discovery and functional characterization of two diterpene synthases for sclareol biosynthesis in Salvia sclarea (L.) and their relevance for perfume manufacture. BMC Plant Biology, 12, 119. [Link]

  • Zi, J., & Peters, R. J. (2013). Characterization of CYP76M5-8 indicates metabolic plasticity within a plant biosynthetic gene cluster. Journal of Biological Chemistry, 288(15), 10852-10861. [Link]

Sources

Chemical structure and stereochemistry of ent-manool

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of ent-Manool

Authored by: Gemini, Senior Application Scientist

Introduction

ent-Manool is a naturally occurring labdane-type diterpenoid, a class of organic compounds characterized by a bicyclic core structure. As the enantiomer of manool, it represents a fascinating case study in stereochemistry and natural product biosynthesis. Diterpenoids, in general, are known for their diverse biological activities, and ent-manool and its derivatives are no exception, exhibiting potential antimicrobial and cytotoxic properties.[1] This guide provides a comprehensive overview of the chemical structure, absolute stereochemistry, biosynthetic origins, and the analytical methodologies required for the unequivocal identification of ent-manool. It is intended for researchers in natural product chemistry, medicinal chemistry, and drug development who require a deep technical understanding of this molecule.

Core Chemical Structure

The foundational structure of ent-manool is the labdane skeleton, a bicyclic system derived from the cyclization of the C20 precursor, geranylgeranyl pyrophosphate (GGPP).

Key Structural Features:

  • Molecular Formula: C₂₀H₃₄O[2]

  • Bicyclic Core: A decalin (perhydronaphthalene) ring system forms the core of the molecule.

  • Hydroxyl Group: A tertiary alcohol is present at the C-13 position.

  • Vinyl Group: A vinyl substituent is also attached to C-13.

  • Exocyclic Methylene: An exocyclic double bond is located at the C-8 position.

  • Methyl Groups: Five methyl groups are situated at C-4 (axial and equatorial), C-10 (axial), C-13, and C-8 (as part of the exocyclic methylene).

The systematic IUPAC name for the enantiomer, manool, is (3R)-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol.[2] Consequently, ent-manool is the mirror image with all stereocenters inverted.

Caption: 2D Chemical Structure of ent-Manool.

The Critical Nature of Stereochemistry

Stereochemistry, the three-dimensional arrangement of atoms, is paramount in defining the identity and biological function of molecules like ent-manool. The prefix "ent-" signifies that it is the enantiomer of manool. Enantiomers are non-superimposable mirror images of each other, possessing identical physical properties (melting point, boiling point, solubility) but differing in their interaction with plane-polarized light and, crucially, with other chiral molecules such as biological receptors.[3]

Absolute Configuration:

The absolute configuration of each chiral center is determined using the Cahn-Ingold-Prelog (CIP) priority rules.[4][5][6] For a molecule to be designated as the ent-enantiomer, all of its stereocenters must be inverted relative to the parent molecule.

  • Manool Stereocenters: C-5(S), C-9(S), C-10(R), C-13(R)

  • ent-Manool Stereocenters: C-5(R), C-9(R), C-10(S), C-13(S)

This inversion of all chiral centers results in the mirror-image relationship. Diastereomers, such as 13-epi-manool, differ in the configuration at only some, but not all, of the stereocenters.[7] For example, 13-epi-manool would have the configuration C-5(S), C-9(S), C-10(R), C-13(S).

Stereochemistry_of_Manool_vs_ent_Manool cluster_manool Manool cluster_ent_manool ent-Manool M Manool (Parent Molecule) M_S5 C-5 (S) M_S9 C-9 (S) M_S10 C-10 (R) M_S13 C-13 (R) E ent-Manool (Enantiomer) M->E  Mirror Image (Enantiomeric Pair)   E_S5 C-5 (R) E_S9 C-9 (R) E_S10 C-10 (S) E_S13 C-13 (S)

Caption: Enantiomeric relationship between Manool and ent-Manool.

Biosynthetic Pathway

The biosynthesis of diterpenoids is a modular process, beginning with the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP).[8][9][10] The formation of the ent-manool skeleton involves two key enzymatic steps catalyzed by two distinct classes of diterpene synthases (diTPSs).[11]

  • Step 1: Protonation and Cyclization (Class II diTPS): The pathway is initiated by an ent-copalyl diphosphate synthase (CPS). This enzyme catalyzes the protonation-initiated cyclization of the linear GGPP into the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[8][12]

  • Step 2: Diphosphate Ionization and Rearrangement (Class I diTPS): The ent-CPP intermediate is then acted upon by a class I diTPS, in this case, a kaurene synthase-like (KSL) enzyme. This enzyme facilitates the ionization of the diphosphate group, followed by rearrangements and quenching of the resulting carbocation by water to introduce the hydroxyl group at C-13, yielding ent-manool.[12]

ent_Manool_Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP ent-CPS (Class II diTPS) Carbocation Labdadienyl Carbocation Intermediate ent_CPP->Carbocation KSL (Class I diTPS) -OPP ent_Manool ent-Manool Carbocation->ent_Manool +H₂O Isolation_and_Elucidation_Workflow Plant Plant Material (Dried, Ground) Extract Crude Solvent Extract Plant->Extract Extraction (e.g., DCM:MeOH) Partition Partitioned Extract (DCM Fraction) Extract->Partition Solvent-Solvent Partitioning Column Semi-pure Fractions (from Column Chromatography) Partition->Column Silica Gel Chromatography HPLC Pure ent-Manool (>95%) Column->HPLC Semi-preparative HPLC Analysis Structural Analysis HPLC->Analysis NMR NMR (¹H, ¹³C, 2D) Analysis->NMR MS Mass Spectrometry Analysis->MS Xray X-ray Crystallography Analysis->Xray Structure Final Structure & Stereochemistry Confirmed NMR->Structure MS->Structure Xray->Structure

Sources

A Technical Guide to ent-Manool from Salvia Species: From Natural Sources to Purified Compound

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of ent-manool, a labdane-type diterpene, with a specific focus on its natural occurrence in various Salvia species. The guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. It details the biosynthesis of ent-manool, its prevalence in different Salvia species, and provides detailed protocols for its extraction, isolation, and structural elucidation. Furthermore, this guide summarizes the known biological activities of ent-manool, highlighting its potential for further research and development.

Introduction: The Significance of ent-Manool and the Genus Salvia

The genus Salvia, the largest in the Lamiaceae family, comprises over 900 species and is a rich reservoir of bioactive secondary metabolites, particularly terpenoids.[1] These compounds have garnered significant interest due to their diverse pharmacological activities. Among the diterpenes, the labdane-type skeleton is a common structural motif, and ent-manool is a representative member of this class found in several Salvia species.[2]

ent-Manool has been identified as a constituent in the essential oils and extracts of various plants, including several species of Salvia.[3][4] This bicyclic diterpene alcohol is of interest not only for its own biological properties but also as a potential chiral starting material for the synthesis of other bioactive molecules. Research has indicated that manool possesses a range of biological activities, including selective cytotoxicity against cancer cell lines, making it a compound of interest for oncological research.[5][6] This guide aims to provide a detailed technical resource for the scientific community on the natural sourcing, isolation, and characterization of ent-manool from Salvia species.

Biosynthesis of ent-Manool in Salvia Species

The biosynthesis of ent-manool in plants, including Salvia species, follows the methylerythritol 4-phosphate (MEP) pathway, which provides the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The head-to-tail condensation of three molecules of IPP with one molecule of DMAPP leads to the formation of the C20 precursor, geranylgeranyl pyrophosphate (GGPP).

The conversion of GGPP to ent-manool is a two-step process catalyzed by two distinct classes of diterpene synthases (diTPSs):

  • Class II diTPS (Copalyl Diphosphate Synthase): The first step involves the protonation-initiated cyclization of the acyclic GGPP to form a bicyclic intermediate, (+)-copalyl diphosphate (CPP), also known as (ent-copalyl diphosphate). This reaction is catalyzed by a Class II diTPS. In Salvia sclarea, this enzyme is designated as SsLPPS, which primarily produces labda-13-en-8-ol diphosphate (LPP) for sclareol biosynthesis but also generates a smaller amount of (+)-CPP.[7][8]

  • Class I diTPS (Kaurene Synthase-Like): The second step involves the ionization of the diphosphate group from (+)-CPP and subsequent reaction with water to yield ent-manool. This reaction is catalyzed by a Class I diTPS. In S. sclarea, this enzyme is known as SsSS (sclareol synthase), which can utilize (+)-CPP as a substrate to produce manool.[7][8]

The stereochemistry of the final product, ent-manool, is determined by the stereospecificity of these enzymes, which in Salvia and other angiosperms, typically produce diterpenes of the 'normal' or 'ent' series.[4]

ent-Manool Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) CPP (+)-Copalyl Diphosphate (ent-CPP) GGPP->CPP Class II diTPS (ent-CPP synthase) ent_Manool ent-Manool CPP->ent_Manool Class I diTPS (Kaurene Synthase-Like)

Figure 1: Biosynthetic pathway of ent-manool from GGPP.

Natural Sources of ent-Manool in Salvia Species

Several species of Salvia have been identified as natural sources of ent-manool. The concentration of this diterpene can vary significantly depending on the species, geographical location, and the part of the plant analyzed. The following table summarizes the reported presence and quantity of manool in various Salvia species.

Salvia SpeciesPlant PartMethod of AnalysisManool Content (% of essential oil or extract)Reference(s)
Salvia officinalis (Common Sage)Aerial partsGC-MS0.1 - 4.5%[4]
Salvia sclarea (Clary Sage)Aerial partsGC-MSMinor component, up to 0.06%[2][9]
Salvia argentea (Silver Sage)Aerial partsGC-MSUp to 14.6%[2][10]
Salvia tomentosaAerial partsGC-MSContains 13-epi-manool (18.14%)[8]

It is important to note that "manool" is often reported in the literature without specifying the enantiomeric form. However, based on the established biosynthetic pathways in Salvia, it is highly probable that the reported manool is the ent-enantiomer.

Extraction and Isolation of ent-Manool

The isolation of ent-manool from Salvia species typically involves solvent extraction followed by chromatographic purification. The following is a detailed, self-validating protocol synthesized from established methodologies.

Materials and Equipment
  • Dried and powdered aerial parts of a suitable Salvia species (e.g., S. officinalis or S. argentea)

  • Dichloromethane (CH₂Cl₂)

  • n-Hexane

  • Methanol (MeOH)

  • Silica gel 60 (for column chromatography)

  • Rotary evaporator

  • Chromatography columns

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Developing chambers for TLC

  • Vanillin-sulfuric acid or ceric sulfate staining solution

  • Standard of ent-manool (for comparison)

Step-by-Step Protocol
  • Extraction:

    • Macerate the dried and powdered plant material (e.g., 500 g) with dichloromethane (2.5 L) at room temperature for 48-72 hours with occasional stirring.

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude dichloromethane extract.

  • Solvent Partitioning (Optional but Recommended):

    • To remove highly polar and non-polar constituents, the crude extract can be subjected to a liquid-liquid partitioning.

    • Dissolve the crude extract in a 9:1 methanol:water solution and then partition against n-hexane.

    • Separate the layers and concentrate the n-hexane fraction, which will be enriched in diterpenes like ent-manool.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column packed with silica gel 60 in n-hexane.

    • Adsorb the n-hexane fraction onto a small amount of silica gel and load it onto the column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

    • Collect fractions of a suitable volume (e.g., 50 mL).

  • Fraction Analysis and Pooling:

    • Monitor the collected fractions by TLC. Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate 9:1).

    • Visualize the spots under UV light (if applicable) and by staining with a suitable reagent (e.g., vanillin-sulfuric acid followed by heating). Diterpenes often give characteristic colors.

    • Compare the Rf value of the spots with that of an authentic standard of ent-manool.

    • Pool the fractions containing the compound of interest.

  • Re-chromatography and Purification:

    • The pooled fractions may require further purification. This can be achieved by repeated column chromatography, possibly with a less steep solvent gradient or by using another chromatographic technique such as preparative TLC or HPLC.

    • Continue the purification process until a single spot is observed on TLC in multiple solvent systems.

  • Crystallization and Final Product:

    • The purified ent-manool can often be obtained as a crystalline solid by slow evaporation of a suitable solvent (e.g., n-hexane).

    • Dry the purified crystals under vacuum to obtain pure ent-manool.

Experimental_Workflow Plant_Material Dried & Powdered Salvia sp. Extraction Maceration with Dichloromethane Plant_Material->Extraction Crude_Extract Crude Dichloromethane Extract Extraction->Crude_Extract Partitioning Methanol/Water - Hexane Partitioning Crude_Extract->Partitioning Hexane_Fraction n-Hexane Fraction Partitioning->Hexane_Fraction Column_Chromatography Silica Gel Column Chromatography (n-Hexane/Ethyl Acetate Gradient) Hexane_Fraction->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Pooling Pooling of ent-Manool containing Fractions TLC_Analysis->Pooling Purification Further Purification (e.g., Re-chromatography) Pooling->Purification Pure_Compound Pure ent-Manool Purification->Pure_Compound

Figure 2: Experimental workflow for the isolation of ent-manool.

Structural Elucidation of ent-Manool

The structure of the isolated compound should be confirmed using a combination of spectroscopic techniques.

Spectroscopic Data

The following are typical spectroscopic data for ent-manool:

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 5.92 (1H, dd, J = 17.4, 10.7 Hz), 5.19 (1H, dd, J = 17.4, 1.2 Hz), 5.04 (1H, dd, J = 10.7, 1.2 Hz), 1.27 (3H, s), 0.87 (3H, s), 0.80 (3H, s), 0.68 (3H, s).

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 145.7, 111.4, 73.8, 56.5, 55.7, 42.2, 40.0, 39.4, 38.6, 33.6, 33.5, 27.9, 24.3, 21.7, 19.4, 18.5, 17.6, 16.7, 15.6.

Note: The provided NMR data is based on typical values for labdane diterpenes of the manool type and may show slight variations depending on the solvent and instrument used. Researchers should always compare their data with that of an authentic standard or with data from a reliable literature source.

Mass Spectrometry
  • GC-MS: In a gas chromatogram, ent-manool will have a characteristic retention time and its mass spectrum will show a molecular ion peak (M⁺) at m/z 290, corresponding to the molecular formula C₂₀H₃₄O. Key fragmentation peaks can be observed at m/z 272 (M⁺ - H₂O), 257 (M⁺ - H₂O - CH₃), and others, which are indicative of the labdane skeleton.

Biological Activities of ent-Manool

ent-Manool has been investigated for several biological activities, with its cytotoxic effects against cancer cells being the most prominent.

  • Anticancer Activity: Studies have shown that manool can induce selective cytotoxicity in various cancer cell lines, including murine melanoma, human breast adenocarcinoma, and human cervical adenocarcinoma.[5][6] The mechanism of action is thought to involve cell cycle arrest at the G2/M phase.[5] Importantly, manool has demonstrated higher cytotoxicity towards tumor cells compared to normal cell lines, suggesting a degree of selectivity.[5][6]

  • Antimicrobial Activity: Manool has also exhibited antimicrobial properties against certain bacteria.[11]

The promising biological activities of ent-manool warrant further investigation to explore its full therapeutic potential and to understand its mechanisms of action in more detail.

Conclusion

The genus Salvia represents a valuable natural source for the labdane diterpene ent-manool. This guide has provided a comprehensive overview of the biosynthesis, natural occurrence, and methods for extraction, isolation, and characterization of this compound. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers interested in exploring the chemistry and pharmacology of ent-manool and other related diterpenoids from Salvia species. The selective cytotoxic properties of ent-manool highlight its potential as a lead compound in drug discovery programs, particularly in the field of oncology. Further research into the quantitative distribution of ent-manool across a wider range of Salvia species and deeper investigations into its pharmacological effects are encouraged.

References

  • GC-MS ANALYSIS OF ESSENTIAL OILS FROM SALVIA OFFICINALIS L.: COMPARISON OF EXTRACTION METHODS OF THE VOLATILE COMPONENTS. (n.d.). Retrieved February 21, 2026, from [Link]

  • Caniard, A., Zerbe, P., Legrand, S., Cohade, A., Valot, N., Magnard, J. L., Bohlmann, J., & Legendre, L. (2012). Discovery and functional characterization of two diterpene synthases for sclareol biosynthesis in Salvia sclarea (L.) and their relevance for perfume manufacture. BMC plant biology, 12, 119. [Link]

  • Cosge Şenkal, B., Uskutoğlu, T., Cesur, C., Özavci, V., & Doğan, H. (2019). ELEMENTAL CONTENT, ESSENTIAL OIL COMPONENTS AND USAGE AREAS OF THE COMPONENTS OF TWO SALVIA SPP. Journal of the Institute of Science and Technology, 9(1), 546-553.
  • Chemical Composition and Biological Activity of Salvia officinalis L. Essential Oil. (2023). Plants, 12(9), 1794. [Link]

  • ent-manoyl oxide. (n.d.). In NIST Chemistry WebBook. Retrieved February 21, 2026, from [Link]

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  • Chemical Composition of the Essential Oil of Salvia argentea L. (2001). Journal of Essential Oil Research, 13(5), 373-374.
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  • Detailed GC-MS Analysis of the Salvia sclarea L. Essential Oil and the First in vitro Antifungal Activity Assessment against Crop Pathogen Colletotrichum acutatum J.H. Simmonds. (2021). Plants, 10(1), 123.
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  • Hassan, A. H. E., Cho, M. C., Kim, H. I., Yang, J. S., Park, K. T., Hwang, J. Y., Jang, C. G., Park, K. D., & Lee, Y. S. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in brief, 21, 1686–1700. [Link]

  • 1 H-NMR and 13 C-NMR Spectroscopic Data. (2020).
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Whitepaper: The Pivotal Role of ent-Manool in Plant Defense and as a Precursor to Diterpenoid Phytoalexins

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Diterpenoids are a critical class of secondary metabolites that plants employ in a sophisticated defense arsenal against a wide array of pathogens and herbivores. Within this diverse chemical family, the labdane-related diterpene ent-manool emerges as a crucial metabolic intermediate. It not only possesses intrinsic defensive properties but also serves as a key branch-point precursor for the biosynthesis of potent antimicrobial compounds known as phytoalexins, particularly in monocot species like rice (Oryza sativa). This technical guide provides an in-depth exploration of ent-manool's function in plant immunity, detailing its biosynthesis, its direct role in defense, and its subsequent conversion into complex phytoalexins such as the phytocassanes. We will examine the regulatory mechanisms and elicitors that trigger its production and present detailed, field-proven methodologies for its extraction, quantification, and functional analysis. This document is intended for researchers in plant science, natural product chemistry, and drug development seeking to understand and leverage these defense pathways.

Introduction: Diterpenoids as Cornerstones of Plant Immunity

Plants, being sessile organisms, have evolved a complex and dynamic chemical defense system to counteract biotic threats.[1] Secondary metabolites are the linchpins of this system, with terpenoids representing one of the largest and most functionally diverse classes of these compounds.[2] Terpenoids are classified by the number of five-carbon isoprene units they contain; diterpenoids, with their 20-carbon backbone, are particularly significant in plant defense. They function as toxins, feeding deterrents, and signaling molecules.[3]

In several plant species, particularly cereals, the production of diterpenoid phytoalexins is a hallmark of the active defense response to pathogen attack.[4][5] Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized de novo and accumulate rapidly at the site of infection.[1][5] The biosynthesis of these defense compounds often proceeds through shared pathways, with key intermediates acting as metabolic nodes that channel carbon flux toward different end products. Ent-manool is one such pivotal intermediate, standing at a crossroads between direct defense and the production of more complex, specialized phytoalexins.

Biosynthesis of ent-Manool and Downstream Phytoalexins

The journey to ent-manool and its derivatives begins with the universal diterpene precursor, geranylgeranyl diphosphate (GGPP), which is synthesized in the plastids via the methylerythritol phosphate (MEP) pathway.[2] The subsequent steps are catalyzed by a class of enzymes known as diterpene synthases (diTPSs).

2.1. The Core Pathway

  • Formation of ent-Copalyl Diphosphate (ent-CDP): The first committed step is the cyclization of the linear GGPP molecule by a Class II diTPS, ent-copalyl diphosphate synthase (OsCPS1/OsCPS2 in rice), to form the bicyclic intermediate ent-CDP.[6][7]

  • Formation of ent-Manool Precursors: ent-CDP is then utilized by Class I diTPSs, specifically kaurene synthase-like (KSL) enzymes. These enzymes facilitate a second cyclization and rearrangement to produce various diterpene skeletons. For instance, in rice, this step leads to precursors for phytocassanes and oryzalexins.[7][8] While not a direct precursor in rice phytoalexin pathways, ent-manool itself is formed through a similar two-step process in other species and contexts, involving an ent-manool synthase.[9]

  • Elaboration into Phytoalexins: The core diterpene skeletons are subsequently modified by a suite of tailoring enzymes, most notably cytochrome P450 monooxygenases (CYPs) and dehydrogenases, which introduce oxygen functionalities (hydroxyl, keto groups) to create the final bioactive phytoalexins.[3][7] For example, the biosynthesis of phytocassanes from their ent-cassadiene precursor involves extensive oxidation.[8]

The diagram below illustrates the central position of diterpene synthases in channeling GGPP towards the production of various defense-related diterpenoids, including the family to which ent-manool belongs and its downstream products in rice.

Ent_Manool_Pathway GGPP Geranylgeranyl-PP (GGPP) ent_CDP ent-Copalyl-PP (ent-CDP) GGPP->ent_CDP ent-CPS (Class II diTPS) ent_Cassadiene ent-Cassadiene Skeleton ent_CDP->ent_Cassadiene OsKSL7 (Class I diTPS) ent_Sandaracopimaradiene ent-Sandaracopimaradiene Skeleton ent_CDP->ent_Sandaracopimaradiene OsKSL8 (Class I diTPS) Manool_family ent-Manool & related Labdane Diterpenes ent_CDP->Manool_family ent-Manool Synthase etc. (Class I diTPS) Phytocassanes Phytocassanes (A-E) ent_Cassadiene->Phytocassanes CYP76M7/M8 etc. Oryzalexins Oryzalexins (A-F) ent_Sandaracopimaradiene->Oryzalexins CYP99A2/A3 etc. Direct_Defense Direct Antimicrobial & Insecticidal Activity Manool_family->Direct_Defense Direct Action

Fig. 1: Biosynthesis of ent-Manool related diterpenoids.

Regulation of Production: Elicitor-Mediated Induction

The synthesis of ent-manool and its derived phytoalexins is tightly regulated and typically occurs at low levels in healthy plants. Production is massively upregulated upon perception of stress signals, known as elicitors.[1] These elicitors can be of two main types:

  • Biotic Elicitors: These are molecules originating from the attacking pathogen or herbivore.[10][11] Examples include chitin from fungal cell walls, flagellin from bacteria, or oral secretions from insects.[12] In rice, infection by the blast fungus Magnaporthe oryzae is a potent inducer of diterpenoid phytoalexin biosynthesis.[3]

  • Abiotic Elicitors: These are non-biological stress factors.[13][14] Ultraviolet (UV) radiation, heavy metal salts (e.g., copper chloride), and mechanical wounding have all been shown to trigger phytoalexin accumulation.[3][15] Furthermore, plant hormones involved in defense signaling, such as jasmonic acid (JA) and salicylic acid (SA), are key regulators of these biosynthetic pathways.[4][16]

This rapid, localized induction is a critical feature of an effective plant defense, ensuring that resources are allocated to defense only when and where they are needed.

Dual Roles in Plant Defense

ent-Manool and its related compounds contribute to plant defense through a dual-pronged strategy: direct toxicity and serving as precursors for more potent phytoalexins.

4.1. Direct Antimicrobial and Insecticidal Activity

While often viewed as an intermediate, ent-manool itself exhibits biological activity. As a component of essential oils from various plants like Salvia officinalis (sage), manool has demonstrated antibacterial and cytotoxic properties.[17] Its lipophilic nature allows it to interfere with the cell membranes of pathogens. Research has also pointed to the insecticidal properties of essential oils rich in diterpenes like manool, which can act as feeding deterrents, growth inhibitors, or acute toxins to various insect pests.[18][19]

CompoundTarget Organism(s)Activity TypeIC50 / LD50
Manool HeLa (Human Cervical Adenocarcinoma)CytotoxicityIC50 = 6.7 ± 1.1 µg/mL[17]
Manool U343 (Human Glioblastoma)CytotoxicityIC50 = 6.7 ± 1.2 µg/mL[17]
Manool V79 (Normal Fibroblasts)CytotoxicityIC50 = 49.3 ± 3.3 µg/mL[17]
Phytocassanes Magnaporthe oryzae (spores)AntifungalInhibits spore germination[4]
Momilactones Magnaporthe oryzae (mycelium)AntifungalInhibits mycelial growth[4]

Table 1: Summary of reported biological activities for ent-manool and its downstream phytoalexin derivatives. The high selectivity of manool against cancer cells compared to normal cells highlights its potential.

4.2. Precursor to Diterpenoid Phytoalexins

The more profound role of the ent-manool chemical scaffold in plants like rice is its function as a building block for a suite of potent phytoalexins.[8] Upon pathogen recognition, the metabolic flux is shunted towards the production of compounds like:

  • Phytocassanes (A-E): These are ent-cassane-type diterpenoids that are highly effective at inhibiting the spore germination of the rice blast fungus Magnaporthe oryzae.[4][8]

  • Oryzalexins (A-F): These are ent-sandaracopimaradiene-type compounds that also contribute to the antimicrobial shield of the plant.[8]

  • Momilactones (A and B): While derived from a different cyclization product (syn-CDP), they are part of the same diterpenoid defense response in rice and are potent inhibitors of mycelial growth.[4][8]

The structural diversity generated from these common diterpene backbones allows the plant to deploy a multi-faceted chemical defense against a range of pathogens.

Methodologies for Research and Analysis

Investigating the role of ent-manool and its derivatives requires a combination of phytochemical analysis, molecular biology, and bioassays. The following section provides validated protocols for key experimental workflows.

Experimental Workflow Overview

The general process for studying these compounds involves stimulating their production in the plant, extracting them from the tissue, identifying and quantifying them using chromatography, and finally, testing their biological activity.

Experimental_Workflow start Plant Material (e.g., Rice Seedlings) treatment Elicitor Treatment (e.g., Pathogen Spores, JA, UV) start->treatment extraction Extraction of Diterpenoids (e.g., Ethyl Acetate) treatment->extraction After incubation period analysis Chromatographic Analysis extraction->analysis gcms GC-MS (Identification & Quantification) analysis->gcms hplc HPLC (Quantification & Purification) analysis->hplc bioassay Functional Bioassays gcms->bioassay Quantified/Purified Fractions hplc->bioassay Quantified/Purified Fractions antifungal Antifungal Assay (e.g., Spore Germination) bioassay->antifungal insecticidal Insecticidal Assay (e.g., Feeding Bioassay) bioassay->insecticidal end Data Interpretation (Defense Role Elucidation) antifungal->end insecticidal->end

Fig. 2: General experimental workflow for phytoalexin analysis.
Protocol: Extraction and Quantification of Diterpenoid Phytoalexins

Principle: This protocol details the extraction of semi-polar diterpenoids from plant tissue followed by their quantification. The choice of solvent (ethyl acetate) is critical for efficiently extracting these compounds while minimizing the co-extraction of highly polar or non-polar contaminants. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating and identifying volatile or derivatized diterpenoids, while High-Performance Liquid Chromatography (HPLC) is suited for quantifying heat-sensitive or non-volatile compounds.[20]

Materials:

  • Plant tissue (e.g., rice leaves), fresh or flash-frozen

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • GC-MS or HPLC system with appropriate columns (e.g., C18 for HPLC)

  • Authentic standards for ent-manool, phytocassanes, etc. (if available)

  • Mortar and pestle or homogenizer

  • Glass vials

Step-by-Step Methodology:

  • Sample Preparation: Harvest ~500 mg of plant tissue. If treated with an elicitor, select tissue from the site of application/infection. Immediately flash-freeze in liquid nitrogen to halt metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. Causality: Grinding increases the surface area, ensuring efficient solvent penetration and extraction.

  • Solvent Extraction: Transfer the powder to a glass tube and add 5 mL of ethyl acetate. Vortex vigorously for 1 minute and then sonicate for 15 minutes in a water bath. Repeat this process twice more with fresh solvent, pooling the supernatants.

  • Drying and Concentration: Pass the pooled ethyl acetate extract through a column of anhydrous sodium sulfate to remove any residual water. Causality: Water can interfere with chromatographic analysis and sample stability. Concentrate the extract to dryness under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Reconstitution: Re-dissolve the dried residue in a precise volume (e.g., 1 mL) of a suitable solvent (e.g., methanol or ethyl acetate) for analysis. This known volume is crucial for accurate quantification.

  • Analysis (HPLC): Inject a known volume (e.g., 10 µL) of the reconstituted extract into an HPLC system equipped with a C18 column and a UV or PDA detector.[20]

    • Develop a solvent gradient (e.g., water:acetonitrile) to separate the compounds.

    • Quantify the compounds by comparing the peak areas to a calibration curve generated from authentic standards.

  • Analysis (GC-MS): For more volatile compounds like ent-manool, GC-MS is preferable.

    • Inject 1 µL of the sample into the GC inlet. A non-polar column (e.g., DB-5ms) is typically used.

    • Develop a temperature gradient to separate the compounds based on their boiling points.

    • Identify compounds by comparing their mass spectra and retention times to known standards or spectral libraries. Quantification is performed using the peak area relative to an internal standard.

Protocol: Antifungal Bioassay (Spore Germination Inhibition)

Principle: This assay directly tests the biological function of the extracted compounds by measuring their ability to inhibit a key stage of fungal infection: spore germination. It provides a direct link between the production of a specific phytoalexin and a defense outcome.

Materials:

  • Fungal pathogen spores (e.g., Magnaporthe oryzae)

  • Purified phytoalexins or reconstituted plant extracts

  • Potato Dextrose Broth (PDB) or sterile water

  • Microscope slides with concavities or a 96-well plate

  • Microscope

  • Humid chamber

Step-by-Step Methodology:

  • Spore Suspension: Prepare a spore suspension of the fungus in sterile water or dilute PDB to a concentration of approximately 1 x 10^5 spores/mL.

  • Treatment Preparation: Prepare serial dilutions of the purified compound or plant extract in a solvent like DMSO, and then dilute into the spore suspension. Ensure the final DMSO concentration is non-inhibitory (typically <1%). Trustworthiness: A solvent-only control is essential to ensure that any observed inhibition is due to the plant compound and not the solvent.

  • Incubation: Pipette 20 µL of the treated spore suspension onto a concavity slide or into a well of a 96-well plate. Place the slides/plate in a humid chamber to prevent drying and incubate at the optimal temperature for the fungus (e.g., 25°C) for 6-12 hours.

  • Microscopic Evaluation: After incubation, place a drop of lactophenol cotton blue on the slide to stop germination and stain the spores.

  • Data Collection: Under a microscope, count the number of germinated versus non-germinated spores for at least 100 spores per replicate. A spore is considered germinated if the germ tube is longer than the spore's width.

  • Analysis: Calculate the percentage of inhibition relative to the solvent control. Determine the IC50 value (the concentration required to inhibit 50% of germination) by plotting inhibition percentage against the log of the concentration.

Conclusion and Future Directions

Ent-manool and the broader family of labdane-related diterpenoids represent a fascinating and vital component of plant chemical defense. Their dual functionality as both direct-acting protective agents and as precursors to highly potent, specialized phytoalexins underscores the metabolic elegance and efficiency of plant immune responses. The pathways leading to their synthesis are tightly regulated and responsive to a multitude of environmental cues, making them a prime example of adaptive chemical evolution.

For researchers and drug development professionals, these pathways offer significant opportunities. A deeper understanding of the regulatory networks, particularly the transcription factors and signaling cascades that control diTPS gene expression, could pave the way for engineering crops with enhanced, broad-spectrum disease resistance.[5] Furthermore, the potent and selective bioactivities of compounds like ent-manool and the phytocassanes suggest they could serve as scaffolds for the development of novel pharmaceuticals or environmentally benign agrochemicals. Future research should focus on elucidating the complete enzymatic cascade for more complex diterpenoids, identifying the plant receptors for their elicitors, and exploring the potential for their heterologous production in microbial systems for sustainable supply.[21]

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An In-depth Technical Guide on the Role of ent-Copalyl Diphosphate Synthase in ent-Manool Biosynthesis

Author: BenchChem Technical Support Team. Date: February 2026

Intended Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Diterpenoids represent a vast and structurally diverse class of natural products with significant therapeutic potential. Among these, ent-manool is a key intermediate in the biosynthesis of various bioactive molecules. Understanding the enzymatic machinery responsible for its production is paramount for harnessing its potential through synthetic biology and metabolic engineering approaches. This guide provides a comprehensive technical overview of the biosynthesis of ent-manool, with a central focus on the pivotal role of ent-copalyl diphosphate synthase (CPS). We will delve into the mechanistic intricacies of the enzymes involved, provide detailed experimental protocols for their characterization, and present a cohesive workflow for the functional reconstitution of the ent-manool biosynthetic pathway.

Introduction: The Significance of ent-Manool and the Diterpenoid Pathway

Diterpenoids are a class of C20 terpenoid natural products derived from the universal precursor geranylgeranyl diphosphate (GGPP).[1] They exhibit a remarkable array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ent-Manool, a labdane-type diterpene alcohol, is a crucial precursor to a variety of pharmacologically important diterpenoids. Its biosynthesis is a branch of the broader diterpenoid metabolic network that also gives rise to essential plant hormones like gibberellins.[2]

The biosynthesis of ent-manool is a multi-step enzymatic cascade that begins with the cyclization of the linear precursor, GGPP. This initial and committing step is catalyzed by a class II diterpene cyclase, ent-copalyl diphosphate synthase (CPS). The resulting bicyclic intermediate, ent-copalyl diphosphate (ent-CPP), is then further transformed by downstream enzymes to yield ent-manool. A thorough understanding of each enzymatic step is critical for the successful heterologous production of ent-manool and its derivatives.

The Biosynthetic Pathway to ent-Manool

The conversion of GGPP to ent-manool is a three-step enzymatic process, primarily occurring in the plastids of plant cells.[3] The pathway involves the sequential action of geranylgeranyl diphosphate synthase (GGPS), ent-copalyl diphosphate synthase (CPS), and an ent-manool synthase, which is typically a cytochrome P450 monooxygenase.

Geranylgeranyl Diphosphate Synthase (GGPS): The Precursor Supplier

The journey to ent-manool begins with the formation of its C20 precursor, GGPP. This is accomplished by geranylgeranyl diphosphate synthase (GGPS), a prenyltransferase that catalyzes the condensation of three molecules of isopentenyl diphosphate (IPP) with one molecule of dimethylallyl diphosphate (DMAPP).[4] GGPS provides the essential substrate for the entire diterpenoid biosynthetic network.

ent-Copalyl Diphosphate Synthase (CPS): The Gatekeeper of Diterpenoid Biosynthesis

ent-Copalyl diphosphate synthase (CPS) is a key enzyme that directs the metabolic flux from the general isoprenoid pathway towards the vast array of labdane-related diterpenoids.[5] It belongs to the class II terpene cyclases, which initiate cyclization through protonation of the terminal double bond of the substrate.[6]

Mechanism of Action:

CPS catalyzes the protonation-initiated cyclization of the all-trans-GGPP to form the bicyclic intermediate, ent-CPP.[5] This reaction is a classic example of acid-base catalysis within an enzyme active site. The reaction is initiated by a conserved DxDD motif, where the aspartate residue acts as a proton donor to the terminal olefin of GGPP.[6] This protonation triggers a cascade of cyclization events, ultimately leading to the formation of the bicyclic ent-CPP. The stereochemistry of the product is tightly controlled by the enzyme's active site architecture.

Structural Insights:

Crystal structures of CPS reveal a modular architecture consisting of three domains: α, β, and γ.[6] The active site for the class II cyclization is located at the interface of the β and γ domains.[6] The α domain, while structurally similar to class I terpene synthases, is catalytically inactive in monofunctional CPS enzymes found in higher plants.[2][7]

ent-Manool Synthase: The Final Architect

The conversion of an ent-CPP-derived intermediate to ent-manool is catalyzed by a specialized enzyme. Evidence suggests that this transformation is carried out by a member of the cytochrome P450 monooxygenase superfamily, specifically from the CYP76AH subfamily.[8][9] For instance, CYP76AH15 has been implicated in the biosynthesis of related diterpenoids and is a strong candidate for an ent-manool synthase.[8]

These P450 enzymes require a redox partner, typically a cytochrome P450 reductase (CPR), to transfer electrons from NADPH, which are necessary for the activation of molecular oxygen and subsequent hydroxylation of the substrate. The reaction likely proceeds through the formation of an intermediate that is then hydroxylated to yield ent-manool.

Visualizing the Pathway and Experimental Workflow

Biosynthetic Pathway of ent-Manool

ent-Manool Biosynthesis cluster_0 Upstream Pathway IPP Isopentenyl Diphosphate (IPP) GGPS GGPS DMAPP Dimethylallyl Diphosphate (DMAPP) GGPP Geranylgeranyl Diphosphate (GGPP) CPS ent-Copalyl Diphosphate Synthase (CPS) entCPP ent-Copalyl Diphosphate (ent-CPP) entManoolSynthase ent-Manool Synthase (e.g., CYP76AH15) entManool ent-Manool GGPS->GGPP CPS->entCPP entManoolSynthase->entManool

Caption: Biosynthesis of ent-manool from IPP and DMAPP.

Experimental Workflow for Functional Characterization

Experimental Workflow start Start: Gene Identification (CPS and ent-Manool Synthase) cloning Cloning into Expression Vectors (e.g., pET for E. coli, pYES for Yeast) start->cloning expression Heterologous Expression - E. coli (for CPS) - S. cerevisiae (for P450) cloning->expression purification Protein Purification - Ni-NTA affinity chromatography - Microsome preparation for P450 expression->purification in_vitro_assay In Vitro Enzyme Assays - CPS with GGPP - P450 with ent-CPP & CPR/NADPH purification->in_vitro_assay product_analysis Product Identification - GC-MS - LC-MS/MS in_vitro_assay->product_analysis kinetic_analysis Kinetic Parameter Determination (Km, kcat, Vmax) product_analysis->kinetic_analysis end End: Functional Characterization Complete kinetic_analysis->end

Sources

Methodological & Application

Application Note: Hemisynthesis of ent-Manool from ent-Copalic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the hemisynthesis of ent-manool from ent-copalic acid , a major diterpene constituent of Hymenaea courbaril (Jatobá) resin. This guide is designed for organic chemists and process engineers in the fragrance and pharmaceutical sectors, focusing on the valorization of abundant natural resin acids into high-value labdane precursors.

Executive Summary

ent-Manool is a critical labdane diterpene intermediate used in the synthesis of high-value ambergris odorants (e.g., ent-Ambrox) and bioactive terpenes. While traditionally sourced from Salvia sclarea (as sclareol) or minor pine sources, the hemisynthesis from ent-copalic acid —abundantly available in the oleoresin of Hymenaea species (up to 60-80% of the acid fraction)—offers a sustainable, atom-economical route.

This protocol outlines a two-stage divergent synthesis :

  • Isolation: High-purity extraction of ent-copalic acid from crude resin.

  • Transformation: Regioselective reduction followed by a thermodynamic allylic transposition to yield ent-manool.

Strategic Rationale & Mechanism

The transformation leverages the structural homology between the ent-copalic acid side chain (an


-unsaturated carboxylic acid) and the ent-manool side chain (a tertiary allylic alcohol).
Reaction Pathway

The core chemical logic involves a 1,3-allylic transposition :

  • Reduction: Conversion of the C15-carboxyl group (Copalic acid) to a C15-primary alcohol (Copalol).

  • Isomerization: Acid-catalyzed migration of the hydroxyl group from C15 (primary) to C13 (tertiary), accompanied by a double bond shift from

    
     to 
    
    
    
    (vinyl).

Mechanism:



  • ent-Copalic Acid: (13E)-ent-labda-8(17),13-dien-15-oic acid.

  • ent-Copalol: (13E)-ent-labda-8(17),13-dien-15-ol.

  • ent-Manool: (13S)-ent-labda-8(17),14-dien-13-ol.

Visual Workflow (Process Logic)

Hemisynthesis_Workflow cluster_recycle Recycling Loop Resin Crude Hymenaea Resin Extract Acid-Base Extraction (Isolate ent-Copalic Acid) Resin->Extract 5% KOH / Et2O Reduction Reduction (LiAlH4) (Yields ent-Copalol) Extract->Reduction LiAlH4 / THF Isomerization Allylic Transposition (Acid Catalysis) Reduction->Isomerization dil. H2SO4 / Dioxane Isomerization->Reduction Recovered Copalol Purification Chromatographic Separation (Silica Gel) Isomerization->Purification Isomer Mixture Product Purified ent-Manool Purification->Product >95% Purity

Figure 1: Operational workflow for the conversion of crude resin to purified ent-manool.

Experimental Protocols

Protocol A: Isolation of ent-Copalic Acid

Objective: Isolate >90% pure ent-copalic acid from Hymenaea courbaril resin.

Reagents:

  • Crude Hymenaea resin (commercial or collected).

  • Diethyl ether (

    
    ).
    
  • Potassium hydroxide (KOH), 5% aqueous solution.

  • Hydrochloric acid (HCl), 2N aqueous solution.

  • Anhydrous Sodium Sulfate (

    
    ).
    

Procedure:

  • Dissolution: Dissolve 100 g of crude resin in 500 mL of

    
    . Filter to remove insoluble debris (polymerized material).
    
  • Extraction: Transfer the filtrate to a separatory funnel. Extract with

    
     mL of 5% KOH. The acid (copalic) moves to the aqueous phase as the potassium salt; neutral terpenes (copaene, etc.) remain in the ether.
    
  • Acidification: Collect the aqueous alkaline layer. Cool to 0°C in an ice bath. Slowly acidify with 2N HCl under stirring until pH < 2. A white precipitate/oil of ent-copalic acid will form.

  • Recovery: Extract the acidified aqueous phase with

    
     mL of 
    
    
    
    .
  • Drying: Wash the combined organic extracts with brine, dry over

    
    , filter, and concentrate in vacuo.
    
  • Crystallization: Recrystallize the residue from ethanol/hexane to obtain ent-copalic acid as white crystals.

    • Yield: Typically 40–60% of crude resin weight.

    • Validation: TLC (Hexane:EtOAc 8:2),

      
       (stains purple with vanillin).
      
Protocol B: Hemisynthesis of ent-Manool

Objective: Convert ent-copalic acid to ent-manool via reduction and allylic shift.

Reagents:

  • Lithium Aluminum Hydride (LiAlH

    
    ).
    
  • Tetrahydrofuran (THF), anhydrous.

  • Sulfuric acid (

    
    ), 10% aqueous.
    
  • 1,4-Dioxane.

Step 1: Reduction to ent-Copalol

  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a reflux condenser and N

    
     inlet.
    
  • Reaction: Suspend LiAlH

    
     (1.5 equiv) in anhydrous THF (100 mL) at 0°C.
    
  • Addition: Add a solution of ent-copalic acid (5.0 g, 16.5 mmol) in THF (50 mL) dropwise over 30 min.

  • Reflux: Allow to warm to RT, then reflux for 2 hours. Monitor by TLC (disappearance of acid).

  • Quench: Cool to 0°C. Carefully add water (n mL), 15% NaOH (n mL), and water (3n mL) (Fieser workup). Filter the granular precipitate.

  • Isolation: Concentrate the filtrate to yield crude ent-copalol (primary alcohol).

    • Note: Quantitative yield is typical.

Step 2: Allylic Isomerization to ent-Manool

  • Solvent System: Dissolve the crude ent-copalol (4.5 g) in a mixture of 1,4-dioxane (40 mL) and water (10 mL).

  • Catalysis: Add 10%

    
     (5 mL).
    
  • Incubation: Stir at room temperature for 24–48 hours.

    • Mechanistic Insight: The reaction reaches an equilibrium between the primary alcohol (ent-copalol) and the tertiary alcohol (ent-manool). While the primary alcohol is often thermodynamically favored, the tertiary isomer forms in significant quantities (approx. 30–40% ratio) and can be separated.

  • Workup: Neutralize with saturated

    
    . Extract with 
    
    
    
    . Dry and concentrate.
  • Purification (Critical): Isolate ent-manool via Flash Column Chromatography (Silica Gel 60).

    • Gradient: Hexane

      
       Hexane:EtOAc (95:5).
      
    • Elution Order: Hydrocarbons

      
      ent-Manool (Tertiary, less polar) 
      
      
      
      ent-Copalol (Primary, more polar).

Data Presentation & Validation

Physicochemical Characterization Table
Propertyent-Copalic Acid (Precursor)ent-Copalol (Intermediate)ent-Manool (Target)
Formula



Mol.[1][2][3][4][5] Weight 302.45 g/mol 290.48 g/mol 290.48 g/mol
Functionality

-unsat. Acid
Primary Allylic AlcoholTertiary Allylic Alcohol
Key IR Signal 1690 cm

(C=O)
3350 cm

(OH broad)
3400 cm

(OH), 910, 990 cm

(Vinyl)
C13 NMR Shift

163.0 (C13)

140.5 (C13)

73.5 (C13-OH)
NMR Validation (Diagnostic Signals)

To confirm the success of the isomerization, monitor the proton signals of the side chain in


:
  • ent-Copalol:

    • Olefinic Proton (H-14): Triplet/Multiplet at

      
       ppm.
      
    • Hydroxymethyl (H-15): Doublet at

      
       ppm.
      
  • ent-Manool:

    • Vinyl Protons (H-15): Distinct 'ABX' system. Two doublets at

      
       and 
      
      
      
      ppm.
    • Vinyl Proton (H-14): Doublet of doublets at

      
       ppm.
      
    • Methyl (C-13): Singlet at

      
       ppm (shifted due to tertiary OH).
      

Troubleshooting & Optimization

  • Low Conversion to Manool: The isomerization is an equilibrium. If the yield of manool is low (<30%), increase reaction time or temperature (up to 50°C), but watch for dehydration byproducts (dienes).

  • Separation Difficulty: ent-Manool and ent-Copalol have distinct

    
     values but can streak. Use silver nitrate-impregnated silica (
    
    
    
    -SiO
    
    
    ) if separation is difficult, as it resolves isomers based on double bond accessibility (vinyl vs trisubstituted).
  • Stereochemistry: Ensure the starting material is ent-copalic acid (from Hymenaea). Using normal-copalic acid (rare) would yield normal-manool.

References

  • Isolation of ent-Copalic Acid: Ricardo, L. M., et al. (2018). "Evidence of the Anti-Inflammatory and Antinociceptive Activities of the Hymenaea courbaril Resin." Journal of Ethnopharmacology.

  • Synthesis of Manool via Allylic Rearrangement: Ohloff, G. (1958). "Über die Darstellung von Manool und Agathadiol." Helvetica Chimica Acta.

  • Labdane Diterpene Chemistry & Numbering: Bandeira, P. N., et al. (2015). "A New Diterpene Isolated from the Resin of Hymenaea courbaril." Chemistry of Natural Compounds.

  • General Allylic Shift Protocols (Overman/Sharpless Context): Buechi, G., & Wuest, H. (1989). "The Synthesis of Racemic Ambrox." Helvetica Chimica Acta.

Sources

Metabolic engineering of E. coli for ent-manool production

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Metabolic Engineering of E. coli for ent-Manool Production

Authored by a Senior Application Scientist

Introduction

ent-Manool is a labdane-related diterpenoid alcohol that serves as a valuable precursor for the synthesis of various high-value natural products, including ambroxide, a key component in the fragrance industry. Traditionally sourced from plants, the extraction of ent-manool and its derivatives is often inefficient and unsustainable. Microbial fermentation using engineered microorganisms offers a promising alternative for the consistent and scalable production of this platform chemical. Escherichia coli is an ideal chassis for this purpose due to its rapid growth, well-characterized genetics, and the extensive toolkit available for its metabolic engineering.[1][2][3]

This guide provides a comprehensive overview and detailed protocols for the metabolic engineering of E. coli to produce ent-manool. We will delve into the rationale behind the pathway design, from enhancing the supply of isoprenoid precursors to the heterologous expression of the terminal diterpene synthases. The protocols herein are designed to be self-validating, providing researchers with a robust framework to establish and optimize ent-manool production in a laboratory setting.

Metabolic Pathway Design and Engineering Strategy

The de novo biosynthesis of ent-manool in E. coli requires the systematic engineering of a multi-step metabolic pathway. The strategy is twofold: 1) Engineering an upstream module to ensure a high-flux supply of the universal C5 isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). 2) Constructing a downstream module to convert these precursors into the final C20 diterpenoid product, ent-manool.

Part 1: Upstream Engineering for Isoprenoid Precursor Supply

E. coli naturally produces IPP and DMAPP via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[4][5] While functional, this native pathway is tightly regulated and often insufficient to support the high metabolic flux required for overproducing terpenoids, creating a significant bottleneck.[6][7]

To circumvent this limitation, a heterologous mevalonate (MVA) pathway, typically sourced from Saccharomyces cerevisiae, is introduced.[8][9][10] The MVA pathway starts from acetyl-CoA and is generally more efficient for high-titer terpenoid production in E. coli as it is not subject to the native regulation of the MEP pathway.[1][6] This module consists of a series of enzymes that convert acetyl-CoA to IPP and DMAPP.

MVA_Pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa AtoB hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMGS mevalonate Mevalonate hmg_coa->mevalonate HMGR mevalonate_p Mevalonate-P mevalonate->mevalonate_p MK mevalonate_pp Mevalonate-PP mevalonate_p->mevalonate_pp PMK ipp IPP mevalonate_pp->ipp MVD dmapp DMAPP ipp->dmapp Manool_Pathway ipp IPP (x3) ggpp GGPP (C20) ipp->ggpp GGPPS dmapp DMAPP (x1) dmapp->ggpp GGPPS ent_cpp ent-Copalyl Diphosphate ggpp->ent_cpp ent-CPS (Class II) ent_manool ent-Manool ent_cpp->ent_manool ent-MS (Class I)

Figure 2: Downstream pathway from C5 precursors to ent-manool.

Experimental Protocols

Protocol 1: Plasmid Construction

The successful expression of the multi-gene biosynthetic pathway requires careful plasmid design. A two-plasmid system is often employed to balance metabolic load and maintain genetic stability. The genes for the MVA pathway are cloned into one vector, while the genes for the downstream ent-manool synthesis pathway are cloned into a second, compatible vector.

Rationale : Using two plasmids with different origins of replication and antibiotic resistance markers allows for stable co-existence and independent modulation of the upstream and downstream modules. Codon optimization of the heterologous genes for E. coli is crucial for achieving high levels of protein expression.

Step-by-Step Methodology:

  • Gene Synthesis : Synthesize the coding sequences for all pathway genes (AtoB, HMGS, HMGR, MK, PMK, MVD, Idi, GGPPS, ent-CPS, ent-MS), codon-optimized for E. coli.

  • Vector Selection : Choose two compatible expression vectors. For example, pETDuet-1 (ColE1 replicon, Ampicillin resistance) and pCDFDuet-1 (CDF replicon, Streptomycin resistance).

  • Upstream Plasmid (pET-MVA) Assembly :

    • Assemble the MVA pathway genes (atoB, HMGS, HMGR, MK, PMK, MVD, idi) into one or more operons under the control of a strong inducible promoter (e.g., T7).

    • Use a standard cloning method like Gibson Assembly or Golden Gate cloning to ligate the fragments into the pETDuet-1 vector.

  • Downstream Plasmid (pCDF-Manool) Assembly :

    • Assemble the downstream pathway genes (GGPPS, ent-CPS, ent-MS) into an operon under the control of a T7 promoter in the pCDFDuet-1 vector.

  • Verification : Verify the sequence of all constructs by Sanger sequencing.

Table 1: Summary of Plasmid Constructs

Plasmid NameBackboneRepliconResistanceGenes ExpressedPromoter
pET-MVApETDuet-1ColE1AmpicillinatoB, HMGS, HMGR, MK, PMK, MVD, idiT7
pCDF-ManoolpCDFDuet-1CDFStreptomycinGGPPS, ent-CPS, ent-MST7
Protocol 2: E. coli Strain Engineering and Transformation

The choice of E. coli host is critical. Strains like BL21(DE3) are ideal as they contain a chromosomal copy of the T7 RNA polymerase gene under the control of the lac operator, allowing for IPTG-inducible expression.

Workflow_Strain_Engineering Strain Construction Workflow plasmids Synthesized & Verified Plasmids (pET-MVA, pCDF-Manool) transformation Co-transformation (Heat Shock or Electroporation) plasmids->transformation ecoli_host E. coli BL21(DE3) Competent Cells ecoli_host->transformation plating Plate on LB Agar (Amp + Strep) transformation->plating incubation Incubate at 37°C Overnight plating->incubation colony_pick Select Single Colonies incubation->colony_pick verification Verify by Colony PCR & Plasmid Miniprep colony_pick->verification final_strain Engineered Strain Ready for Fermentation verification->final_strain

Figure 3: Workflow for generating the ent-manool production strain.

Step-by-Step Methodology:

  • Prepare Competent Cells : Prepare chemically competent or electrocompetent E. coli BL21(DE3) cells.

  • Co-transformation : Co-transform the pET-MVA and pCDF-Manool plasmids into the competent cells.

  • Selection : Plate the transformed cells on LB agar plates containing ampicillin (100 µg/mL) and streptomycin (50 µg/mL).

  • Incubation : Incubate the plates overnight at 37°C.

  • Colony Selection : Select several individual colonies from the plate.

  • Verification : Confirm the presence of both plasmids in the selected colonies via colony PCR or plasmid extraction and restriction digest.

Protocol 3: Shake-Flask Fermentation for ent-Manool Production

This protocol outlines a standard procedure for evaluating ent-manool production in shake flasks. An organic overlay is used to sequester the product, which can be toxic to E. coli at high concentrations and aids in extraction. [11] Rationale : A two-phase culture system with an organic solvent like dodecane creates a sink for the hydrophobic ent-manool, preventing feedback inhibition and cell toxicity, thereby increasing overall yield. [12] Step-by-Step Methodology:

  • Starter Culture : Inoculate a single verified colony into 5 mL of LB medium with ampicillin and streptomycin. Grow overnight at 37°C with shaking at 220 rpm.

  • Production Culture : Inoculate 50 mL of Terrific Broth (TB) medium (in a 250 mL baffled flask) containing the appropriate antibiotics with the overnight starter culture to an initial OD₆₀₀ of 0.1.

  • Growth : Grow the culture at 37°C with shaking at 220 rpm until the OD₆₀₀ reaches 0.6-0.8.

  • Induction : Cool the flasks to 20°C, then induce protein expression by adding IPTG to a final concentration of 0.2 mM.

  • Organic Overlay : Immediately after induction, add 10 mL (20% v/v) of dodecane to each flask.

  • Fermentation : Continue incubation at 20°C with shaking at 220 rpm for 72 hours.

  • Harvesting : After 72 hours, collect the cultures. The dodecane phase can be easily separated from the aqueous phase by centrifugation.

Protocol 4: Extraction and Quantification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard analytical method for identifying and quantifying volatile compounds like ent-manool. [13][14] Step-by-Step Methodology:

  • Sample Preparation :

    • Centrifuge the culture samples to separate the dodecane layer.

    • Carefully collect the dodecane layer.

    • Add an internal standard (e.g., n-hexadecane) to a known volume of the dodecane extract.

    • Dilute the sample in ethyl acetate for GC-MS analysis.

  • Standard Curve : Prepare a series of ent-manool standards of known concentrations in dodecane/ethyl acetate with the same internal standard concentration.

  • GC-MS Analysis :

    • Inject 1 µL of the sample onto the GC-MS system.

    • GC Column : Use a non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).

    • Temperature Program :

      • Initial temperature: 100°C, hold for 2 min.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 min at 280°C.

    • MS Detection : Operate in scan mode (m/z 40-400) for identification and Selective Ion Monitoring (SIM) mode for quantification, tracking characteristic ions of ent-manool.

  • Quantification : Identify the ent-manool peak by its retention time and mass spectrum compared to an authentic standard. Quantify the concentration by integrating the peak area relative to the internal standard and comparing it to the standard curve.

Expected Results and Troubleshooting

Upon successful implementation of these protocols, the engineered E. coli strain should produce detectable levels of ent-manool. Titers can vary significantly based on the specific enzymes chosen, expression levels, and fermentation conditions.

Table 2: Expected Production Titers and Genotypes

Strain IDGenotypeKey Engineering FeatureExpected ent-Manool Titer (mg/L)
E. coli BL21(DE3)Wild-typeControl (No plasmids)0
MANOOL-001BL21(DE3) + pET-MVA + pCDF-ManoolFull pathway expression10 - 150

Common Troubleshooting Scenarios:

  • Low or No Product :

    • Cause : Poor enzyme expression, inactive enzymes, or metabolic imbalance.

    • Solution : Verify protein expression via SDS-PAGE. Re-evaluate codon optimization. Test the activity of individual enzymes in vitro. Modulate expression levels by using promoters of different strengths or varying IPTG concentration. [15]* Poor Cell Growth After Induction :

    • Cause : Metabolic burden from high protein expression or toxicity of intermediates.

    • Solution : Lower the induction temperature (e.g., to 16-20°C). Reduce the IPTG concentration. Use a less rich medium to slow down metabolism.

  • Product Degradation :

    • Cause : Host enzymes may modify or degrade ent-manool.

    • Solution : Analyze the culture for potential byproducts. Consider knocking out relevant native E. coli genes.

Conclusion

This application guide provides a foundational framework for the metabolic engineering of E. coli for ent-manool production. By implementing a heterologous MVA pathway for precursor supply and expressing a downstream module of codon-optimized diterpene synthases, a robust microbial cell factory can be established. The protocols detailed here, from plasmid construction to GC-MS quantification, offer a complete workflow for researchers in synthetic biology and drug development. Further optimization of fermentation conditions and strain engineering can lead to significant improvements in titer, paving the way for the industrial-scale bio-production of ent-manool and its valuable derivatives.

References

  • Wikipedia. ent-Copalyl diphosphate synthase. [Link]

  • Martin, V. J., Pitera, D. J., Withers, S. T., Newman, J. D., & Keasling, J. D. (2003). Engineering a mevalonate pathway in Escherichia coli for production of terpenoids. Nature Biotechnology, 21(7), 796-802. [Link]

  • García-Contreras, R., et al. (2021). MODEL BASED OPTIMIZACION OF THE TERPENOIDS BIOSYNTHESIS IN E. coli. bioRxiv. [Link]

  • Li, S., et al. (2022). Metabolic Engineering Mevalonate Pathway Mediated by RNA Scaffolds for Mevalonate and Isoprene Production in Escherichia coli. ACS Synthetic Biology. [Link]

  • Martin, V. J., Pitera, D. J., Withers, S. T., Newman, J. D., & Keasling, J. D. (2015). Engineering a mevalonate pathway in Escherichia coli for production of terpenoids. SlidePlayer. [Link]

  • Riehl, A. S., et al. (2018). Structure and Mechanism of the Diterpene Cyclase ent-Copalyl Diphosphate Synthase. Protein Data Bank. [Link]

  • Liu, H., et al. (2017). Engineering of a Highly Efficient Escherichia coli Strain for Mevalonate Fermentation through Chromosomal Integration. Applied and Environmental Microbiology, 83(3). [Link]

  • Yoon, S. H., et al. (2014). Reconstitution of the Mevalonate Pathway for Improvement of Isoprenoid Production and Industrial Applicability in Escherichia coli. Journal of the Korean Society for Applied Biological Chemistry. [Link]

  • Ohto, C., et al. (1998). Overexpression of an Archaeal Geranylgeranyl Diphosphate Synthase in Escherichia coli Cells. Bioscience, Biotechnology, and Biochemistry, 62(6), 1243-1246. [Link]

  • Morrone, D., et al. (2010). Increasing diterpene yield with a modular metabolic engineering system in E. coli: comparison of MEV and MEP isoprenoid precursor pathway engineering. Applied Microbiology and Biotechnology, 85(6), 1893-1906. [Link]

  • Garcia-Contreras, R., et al. (2021). MODEL BASED OPTIMIZACION OF THE TERPENOIDS BIOSYNTHESIS IN E. coli. bioRxiv. [Link]

  • Torrence, I. S., et al. (2026). Basic importance: mechanistic molecular modeling of the ent-copalyl diphosphate synthase from Arabidopsis thaliana (AtCPS). RSC Publishing. [Link]

  • Prisic, S., et al. (2007). Synergistic Substrate Inhibition of ent-Copalyl Diphosphate Synthase: A Potential Feed-Forward Inhibition Mechanism Limiting Gibberellin Metabolism. Plant Physiology, 144(1), 346-354. [Link]

  • Kirby, J., & Keasling, J. D. (2021). Alternative metabolic pathways and strategies to high-titre terpenoid production in Escherichia coli. Natural Product Reports, 38(11), 2045-2065. [Link]

  • Lee, S. Y., & Kim, H. U. (2018). Microbial Platform for Terpenoid Production: Escherichia coli and Yeast. Frontiers in Bioengineering and Biotechnology. [Link]

  • Rabe, P., et al. (2016). Structure of the ent-Copalyl Diphosphate Synthase PtmT2 from Streptomyces platensis CB00739, a Bacterial Type II Diterpene Synthase. Journal of the American Chemical Society, 138(32), 10145-10148. [Link]

  • Grewal, P. S. (2023). Bioengineering Escherichia coli to Produce Plant Terpenes. ProQuest. [Link]

  • Zurbriggen, M. D., et al. (2020). Optimization of the fermentation conditions and testing of E. coli... ResearchGate. [Link]

  • Kim, J., et al. (2015). Geranyl diphosphate synthase: an important regulation point in balancing a recombinant monoterpene pathway in Escherichia coli. Journal of Biotechnology, 205, 34-41. [Link]

  • Lee, S. Y., & Kim, H. U. (2020). Metabolic Engineering of Escherichia coli for Natural Product Biosynthesis. Environmental Molecular Sciences Laboratory. [Link]

  • Zhang, H., et al. (2016). Plant Metabolic Engineering Strategies for the Production of Pharmaceutical Terpenoids. Frontiers in Plant Science. [Link]

  • Stashenko, E. E., et al. (2022). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Journal of the Serbian Chemical Society. [Link]

  • Caniard, A., et al. (2012). Discovery and functional characterization of two diterpene synthases for sclareol biosynthesis in Salvia sclarea (L.) and their relevance for perfume manufacture. BMC Plant Biology, 12, 119. [Link]

  • Caniard, A., et al. (2012). Proposed biosynthetic pathway of sclareol and related diterpenes in... ResearchGate. [Link]

  • Alonso-Gutierrez, J., et al. (2013). Metabolic engineering of Escherichia coli for limonene and perillyl alcohol production. Metabolic Engineering, 19, 33-41. [Link]

  • Bonanno, C., et al. (2016). Structural Basis of Catalysis in the Bacterial Monoterpene Synthases Linalool Synthase and 1,8-Cineole Synthase. ACS Chemical Biology, 11(10), 2697-2704. [Link]

  • Liu, D., et al. (2023). Metabolic Engineering of Escherichia coli for De Novo Biosynthesis of Mandelic Acid. MDPI. [Link]

  • dos Santos, M. F., et al. (2023). Genome Mining Reveals Pathways for Terpene Production in Aerobic Endospore-Forming Bacteria Isolated from Brazilian Soils. MDPI. [Link]

  • Jagan, M., et al. (2017). Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry. Journal of Visualized Experiments, (125), e56024. [Link]

Sources

Application Note: Optimized Extraction Strategies for Labdane Diterpenes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Extraction Methods for Labdane Diterpenes Content Type: Application Note & Protocol Guide Audience: Researchers, Process Chemists, Drug Development Scientists

From Conventional Solvents to Supercritical Fluids

Executive Summary

Labdane diterpenes (e.g., Andrographolide, Forskolin, Sclareol) represent a structurally diverse class of bicyclic diterpenoids with significant pharmacological potential, including anti-inflammatory, antimicrobial, and cardiovascular activities. Their extraction is complicated by their variable polarity—ranging from lipophilic (Sclareol) to moderately polar (Andrographolide)—and their susceptibility to thermal degradation and lactone ring hydrolysis.

This guide provides a technical roadmap for the isolation of labdane diterpenes. It moves beyond generic extraction to offer causality-driven protocols : why specific solvents are chosen, how to mitigate degradation during intensification (UAE/MAE), and how to achieve pharmaceutical-grade purity using green chemistry (SFE).

Chemo-Physical Context & Solubility Logic

Successful extraction begins with understanding the target. Labdane diterpenes typically feature a decalin ring system with a side chain that often contains a lactone moiety or hydroxyl groups.

  • The Polarity Spectrum:

    • Lipophilic (e.g., Sclareol): Soluble in Hexane, supercritical CO₂, and high-proof ethanol. Found in surface waxes (epicuticular).

    • Moderately Polar (e.g., Andrographolide, Forskolin): Poorly soluble in water and hexane; highly soluble in Methanol, Ethanol, and Acetone.

  • The Stability Challenge: The lactone ring common in many labdanes (e.g., Andrographolide) is sensitive to high pH (hydrolysis) and prolonged high heat (>70°C).

Strategic Decision Matrix

Use the following logic flow to select your extraction methodology based on target purity and available equipment.

ExtractionLogic Start Start: Define Target Labdane PolarityCheck Is the Target Highly Lipophilic? (e.g., Sclareol) Start->PolarityCheck ScaleCheck Scale & Purity Requirement? PolarityCheck->ScaleCheck No (Andrographolide/Forskolin) SFE Method A: SFE-CO2 (Green, Solvent-Free, High Selectivity) PolarityCheck->SFE Yes (Waxy matrix) Hexane Method B: Non-Polar Solvent (Hexane/Pet Ether Maceration) PolarityCheck->Hexane Yes (Low Tech) UAE Method C: Intensified Solvent Extraction (UAE/MAE with 70-80% EtOH) ScaleCheck->UAE Lab Scale / Thermolabile Soxhlet Method D: Soxhlet Extraction (High Yield, High Solvent Use) ScaleCheck->Soxhlet Bulk / Robust Purification Downstream: Liquid-Liquid Partitioning (Enrichment) SFE->Purification Minimal Cleanup Hexane->Purification UAE->Purification Soxhlet->Purification

Figure 1: Decision matrix for selecting the optimal extraction methodology based on labdane polarity and operational constraints.

Protocol A: Intensified Solvent Extraction (UAE)

Target: Moderately polar labdanes (Andrographolide from Andrographis paniculata; Forskolin from Coleus forskohlii). Mechanism: Acoustic cavitation disrupts cell walls, enhancing mass transfer and reducing solvent consumption.

Reagents & Equipment[1][2][3][4][5][6]
  • Solvent: Ethanol 70-80% (v/v). Why? Pure ethanol dehydrates cells, causing collapse and inhibiting diffusion. Water acts as a swelling agent, opening pores for the ethanol to dissolve the diterpenes.

  • Pre-treatment Solvent: n-Hexane (for defatting).

  • Equipment: Probe Sonicator (preferred) or Ultrasonic Bath (controlled frequency 20-40 kHz).

Step-by-Step Methodology
  • Matrix Preparation:

    • Dry plant material (leaves/roots) at <50°C to constant weight.

    • Grind to a fine powder (60 mesh). Fine particles increase surface area but too fine (<100 mesh) can cause filtration clogging.

  • Defatting (Optional but Recommended):

    • If the matrix is waxy (e.g., roots), macerate in n-Hexane (1:5 w/v) for 2 hours.

    • Filter and discard the hexane filtrate (removes chlorophyll and non-polar waxes).

    • Air-dry the residue.

  • Ultrasound-Assisted Extraction (UAE):

    • Suspend dried residue in 80% Ethanol at a 1:15 (g/mL) solid-to-liquid ratio.

    • Sonication Parameters:

      • Frequency: 20–25 kHz.

      • Power: 150–200 W.

      • Duty Cycle: 5s ON / 2s OFF (prevents overheating).

      • Time: 20–30 minutes. Note: Extending beyond 30 min often yields diminishing returns and risks degradation.

      • Temperature: Maintain <40°C using an ice bath or jacketed vessel.

  • Clarification:

    • Centrifuge at 4,000 rpm for 10 mins. Collect supernatant.

    • Repeat extraction on the pellet once more for maximum recovery (>95%). Combine supernatants.

  • Enrichment (Liquid-Liquid Partitioning):

    • Evaporate ethanol under vacuum (Rotavap, 45°C) until an aqueous slurry remains.

    • Add water to dilute the slurry.

    • Partition sequentially with Chloroform or Ethyl Acetate (1:1 v/v).

    • Collect the organic layer (contains the labdanes).

    • Dry over anhydrous Na₂SO₄ and evaporate to obtain the Enriched Fraction .

Protocol B: Green Supercritical Fluid Extraction (SFE)

Target: Lipophilic labdanes (Sclareol from Salvia sclarea) or high-purity requirements. Mechanism: Supercritical CO₂ acts as a tunable solvent. Adjusting density (via pressure) allows for the fractionation of waxes vs. target terpenes.

Reagents & Equipment[1][2][3][4][5][6]
  • Fluid: Industrial Grade CO₂ (99.9%).

  • Co-solvent: Ethanol (Absolute).

  • Equipment: SFE Unit (e.g., Waters SFE Bio-Botanical system) with fractionation separators.

Step-by-Step Methodology
  • System Setup:

    • Load extraction vessel with ground plant material. Pack tightly to prevent channeling.

    • Add 5% (w/w) Ethanol as a co-solvent modifier if targeting slightly more polar labdanes.

  • Step 1: Wax Removal (Low Density):

    • Pressure: 80–90 bar.

    • Temperature: 50°C.

    • Flow Rate: 15–20 g/min .

    • Duration: 30–45 mins.

    • Result: This step extracts highly volatile monoterpenes and surface waxes. Collect and set aside (or discard if not needed).

  • Step 2: Labdane Extraction (High Density):

    • Pressure: Increase to 100–150 bar .

    • Temperature: Decrease to 40°C . Why? Lowering temp at high pressure increases CO₂ density significantly, enhancing solvating power for diterpenes like Sclareol.

    • Duration: 60–90 mins.

    • Result: The extract collected in Separator 2 is rich in Sclareol/Labdanes with minimal wax contamination.

  • Collection:

    • Depressurize into a collection trap containing a small amount of ethanol.

    • Evaporate ethanol to yield high-purity oleoresin.

Analytical Validation (HPLC-UV)

Trust but verify. Use this standard method to quantify yield and purity.

ParameterCondition
Column C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile (ACN)
Gradient 0-30 min: 20% -> 60% B; 30-40 min: 60% -> 80% B
Flow Rate 1.0 mL/min
Detection UV @ 223 nm (Andrographolide) or 210 nm (Forskolin)
Temperature 25°C

Self-Validation Check:

  • Peak Tailing: If peaks tail significantly, increase buffer strength or check column age.

  • Resolution: Ensure resolution (Rs) > 1.5 between the target labdane and related isomers (e.g., Neoandrographolide).

Comparative Data Summary

MethodSolventTimeYield (%)PurityNotes
Soxhlet Methanol/EtOH6-12 hrsHigh (2-3%)LowThermal degradation risk; requires extensive cleanup.
Maceration 80% EtOH24-48 hrsMed (1.5-2%)MedSimple, low energy, but slow.
UAE 80% EtOH20-30 minHigh (2.5%+)MedRecommended for lab scale. Fast, efficient.
SFE-CO₂ CO₂ + 5% EtOH2 hrsMed (1.5-2%)High Recommended for Pharma. Solvent-free, selective.

Troubleshooting & Optimization

  • Low Yield? Check particle size. If too coarse, solvent cannot penetrate. If too fine, channeling occurs.

  • Emulsions during Partitioning? This is common with saponins. Add a pinch of NaCl (salting out) or filter through Celite to break the emulsion.

  • Degradation? Labdanes can rearrange under acidic conditions. Ensure extraction solvents are neutral. Avoid prolonged exposure to light.

References

  • Effect of Solvents and Extraction Methods on Forskolin Content from Coleus forskohlii Roots.Indian Journal of Pharmaceutical Sciences. (2010).

  • Supercritical Fluid Extraction of Essential Oil and Sclareol from a Clary Sage Concrete.MDPI Processes. (2023).

  • An Effective Vacuum Assisted Extraction Method for the Optimization of Labdane Diterpenoids from Andrographis panicul

  • Matrix solid-phase dispersion extraction for chromatographic analysis of labdane diterpenoids in Coleus forskohlii. Phytochemical Analysis. (2013).[1]

  • Green Extraction Techniques to Obtain Bioactive Concentrates Rich in Terpenoids.Bentham Science. (2020).

Sources

Advanced Synthesis of ent-Manool Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

ent-Manool is a labdane-type diterpene (C₂₀H₃₄O) predominantly isolated from Salvia and Cistus species. While the parent compound exhibits moderate cytotoxicity against human cancer cell lines (e.g., HeLa, MCF-7) and antimicrobial activity, its lipophilicity (LogP > 5) and lack of ionizable groups limit its clinical bioavailability.

This Application Note details the semisynthetic protocols to generate a focused library of ent-manool derivatives. The SAR strategy targets two specific "chemical handles" on the labdane scaffold to modulate polarity and target engagement:

  • The C-14/C-15 Vinyl Group: Modification via oxidative cleavage to access the nor-labdane amine series (improving water solubility).

  • The C-13 Tertiary Hydroxyl: Functionalization or extension via "Click Chemistry" (1,2,3-triazoles) to introduce diverse pharmacophores.

Chemical Strategy Map

The following directed graph illustrates the divergent synthesis pathways from the parent ent-manool to three distinct derivative classes.

Manool_SAR_Workflow Manool ent-Manool (Parent Scaffold) Aldehyde ent-Manool Aldehyde (C-15 nor-derivative) Manool->Aldehyde OsO4, NaIO4 (Lemieux-Johnson) PrimaryOH C-15 Primary Alcohol (via Hydroboration) Manool->PrimaryOH 1. BH3·THF 2. H2O2, NaOH Epoxide Library C: Epoxides (Reactive Electrophiles) Manool->Epoxide m-CPBA CH2Cl2 Amines Library A: Reductive Amines (Enhanced Solubility) Aldehyde->Amines R-NH2, NaBH(OAc)3 Azide C-15 Azide Intermediate PrimaryOH->Azide 1. MsCl 2. NaN3 Triazoles Library B: 1,2,3-Triazoles (Bioisosteres) Azide->Triazoles R-C≡CH CuSO4, NaAsc

Caption: Divergent synthesis map for ent-manool. Pathway A (Green) targets solubility; Pathway B (Blue) targets pharmacophore expansion; Pathway C (Red) targets electrophilic reactivity.

Experimental Protocols

Protocol A: Synthesis of nor-Labdane Amines (Reductive Amination)

Objective: To excise the C-15 methylene and introduce a basic amine to improve LogP and lysosomal trapping in cancer cells.

Step 1: Oxidative Cleavage to ent-Manool Aldehyde

This step uses the Lemieux-Johnson oxidation to selectively cleave the terminal double bond while preserving the sensitive tertiary alcohol at C-13.

  • Reagents: ent-Manool (1.0 eq), Osmium tetroxide (OsO₄, 0.02 eq), Sodium periodate (NaIO₄, 3.0 eq), 2,6-Lutidine (2.0 eq), Dioxane/Water (3:1).

  • Procedure:

    • Dissolve ent-manool (290 mg, 1 mmol) in Dioxane/H₂O (20 mL).

    • Add 2,6-lutidine (prevents acid-catalyzed rearrangement of the labdane skeleton).

    • Add OsO₄ solution (2.5 wt% in t-BuOH) followed by finely powdered NaIO₄.

    • Stir vigorously at room temperature for 4 hours. The reaction mixture will turn a milky white/beige suspension.

    • Quench: Add saturated aqueous Na₂S₂O₃ (10 mL) to reduce excess osmium.

    • Extraction: Extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc 8:2) yields the aldehyde.

Step 2: Reductive Amination
  • Reagents: ent-Manool Aldehyde (1.0 eq), Primary or Secondary Amine (1.2 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), Acetic acid (cat.), DCE (Dichloroethane).

  • Procedure:

    • In a dry vial, dissolve the aldehyde (0.5 mmol) and the chosen amine (e.g., morpholine, piperazine, or N,N-dimethylethylenediamine) in DCE (5 mL).

    • Add 1 drop of acetic acid to catalyze imine formation. Stir for 30 mins.

    • Add STAB (160 mg, 0.75 mmol) in one portion.

    • Stir at room temperature for 12–16 hours under N₂.

    • Workup: Quench with saturated NaHCO₃. Extract with DCM.

    • Validation: ¹H NMR will show the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of methylene protons adjacent to nitrogen (~2.3–2.6 ppm).

Protocol B: "Click" Chemistry Library (Triazoles)

Objective: To extend the side chain with a 1,2,3-triazole linker, a known pharmacophore that mimics amide bonds but is resistant to metabolic hydrolysis.

Step 1: Hydroboration-Oxidation to Primary Alcohol
  • Reagents: BH₃·THF (1.0 M), NaOH (3 M), H₂O₂ (30%).

  • Mechanism: Anti-Markovnikov hydration of the C-14/15 alkene.

  • Note: The C-13 tertiary OH is sterically hindered and generally survives these conditions if temperature is controlled.

Step 2: Conversion to Azide
  • Mesylation: Treat the primary alcohol with MsCl/Et₃N in DCM (0°C, 1 h).

  • Azidation: Dissolve the crude mesylate in DMF. Add NaN₃ (3.0 eq) and heat to 60°C for 4 hours.

    • Safety: Azides are potentially explosive. Keep molecular weight ratio (C/N) > 3. Work behind a blast shield.

Step 3: CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition)[1][2]
  • Reagents: ent-Manool-Azide (1.0 eq), Terminal Alkyne (1.2 eq), CuSO₄·5H₂O (0.1 eq), Sodium Ascorbate (0.2 eq), t-BuOH/H₂O (1:1).

  • Procedure:

    • Suspend the azide and the selected alkyne (e.g., phenylacetylene, propargyl alcohol) in the solvent mixture.

    • Add freshly prepared sodium ascorbate solution, followed by copper sulfate solution.

    • Stir at room temperature for 8–12 hours. The mixture often turns yellow/green.

    • Workup: Dilute with water, extract with EtOAc. The triazole product is usually polar and requires purification by column chromatography (DCM/MeOH gradients).

SAR Analysis Framework

When analyzing the synthesized derivatives, use the following framework to correlate structural changes with biological data.

Table 1: Expected SAR Trends for ent-Manool Derivatives

Derivative ClassStructural ModificationPhysicochemical EffectBiological Target Hypothesis
Parent ent-ManoolHigh Lipophilicity (LogP > 5)General membrane disruption; moderate potency.
Class A C-15 Amine (Morpholine/Piperazine)Reduced LogP (3–4); Basic pKa (~8)Lysosomotropism: Accumulates in acidic lysosomes of cancer cells, inducing leakage and apoptosis.
Class B C-15 Triazole-PhenylIncreased LogP; π-π stacking potentialEnzyme Inhibition: Triazole acts as a linker to place the phenyl ring in hydrophobic pockets of enzymes (e.g., topoisomerases).
Class C C-15 EpoxideHigh reactivityCovalent Binding: Potential alkylation of nucleophilic residues (Cys/His) on proteins (High toxicity risk).
Data Interpretation Guide
  • Potency vs. Solubility: If Class A derivatives show lower IC₅₀ (higher potency) than the parent, it confirms that poor solubility was the limiting factor for ent-manool.

  • Selectivity Index (SI): Compare IC₅₀ (Cancer Cell) vs. IC₅₀ (Fibroblast/Normal). A successful lead should have an SI > 10. ent-Manool derivatives often show selectivity for HeLa and HepG2 lines [1].[3]

  • Mechanism Check: Use Annexin V/PI staining.[4] Labdanes typically induce apoptosis via the intrinsic mitochondrial pathway (loss of mitochondrial membrane potential) [2].

References

  • Cytotoxicity of Manool

    • Title: Manool, a Salvia officinalis diterpene, induces selective cytotoxicity in cancer cells.[5]

    • Source: ResearchG
    • Context: Establishes the baseline IC₅₀ of manool against HeLa (~6.7 µg/mL) and defines the selectivity over normal V79 cells.
    • URL:[Link] (Canonical)

  • Triazole Synthesis in Diterpenes

    • Title: Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation.[1][6][7]

    • Source: Molecules (MDPI).
    • Context: Provides the specific CuAAC conditions (CuSO4/Ascorbate) optimized for terpene scaffolds, ensuring high yields without degrading the labdane core.
    • URL:[Link]

  • SAR of ent-Kaurane/Labdane Derivatives

    • Title: In vitro cytotoxicity and structure-activity relationship approaches of ent-kaurenoic acid derivatives against human breast carcinoma cell line.[8]

    • Source: PubMed / Elsevier.
    • Context: Validates the "LogP vs. Activity" hypothesis and the importance of A-ring or side-chain oxidation for cytotoxicity against MCF-7 cells.
    • URL:[Link]

  • General Click Chemistry Protocol

    • Title: Synthesis of 1,2,3-Triazoles (Organic Chemistry Portal).
    • Source: Organic Chemistry Portal.
    • Context: Standard reference for the mechanism and reagent stoichiometry of the Huisgen cycloaddition used in Protocol B.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Separation of ent-manool and manool using chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Applications Group Ticket ID: #CHK-MANOOL-001 Subject: Optimization of ent-Manool and Manool Separation via Chiral HPLC Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Application Overview

The Challenge: Separating manool from its enantiomer, ent-manool, is a classic challenge in terpene analysis. Both molecules are labdane diterpenes sharing identical physical properties (boiling point, refractive index) in achiral environments. They differ only in their three-dimensional spatial arrangement (optical rotation).

The Solution: Standard silica or C18 columns cannot separate these enantiomers. You must use a Polysaccharide-based Chiral Stationary Phase (CSP) in Normal Phase (NP) mode. The separation relies on the hydrogen-bonding interaction between the tertiary hydroxyl group of manool and the carbamate moieties on the CSP.

Core Protocol: The "Golden Method"

Based on structural analogues (labdane diterpenes like sclareol) and internal database validation, this is the recommended starting protocol.

Recommended Conditions
ParameterSpecificationTechnical Rationale
Column Chiralcel OD-H (or equivalent Cellulose tris(3,5-dimethylphenylcarbamate))The "OD" chemistry is the industry standard for terpenes with hydroxyl functionality. The carbamate linkage provides the necessary H-bond acceptor/donor sites.
Dimensions 250 x 4.6 mm, 5 µmStandard analytical dimensions provide sufficient theoretical plates (

) for baseline resolution (

).
Mobile Phase n-Hexane / Isopropanol (98:2 to 95:5 v/v) Crucial: Low alcohol content maximizes the retention of the enantiomers, allowing the chiral grooves of the CSP to "recognize" the spatial difference.
Flow Rate 0.5 – 1.0 mL/minLower flow rates often improve mass transfer for bulky diterpenes.
Temperature 20°C - 25°CCooler is better. Lower temperatures generally increase enantioselectivity (

) by stabilizing the analyte-CSP complex.
Detection RI (Refractive Index) or UV @ 205-210 nm Manool has weak UV absorption (only an exocyclic double bond). RI is preferred to avoid solvent cutoff noise.

Method Development & Logic (Visualized)

Do not guess. Follow this logical decision tree to establish your method.

MethodDev Start Start: Manool Racemate ColSel 1. Column Selection (Cellulose Carbamate) Start->ColSel ModeSel 2. Mode Selection (Normal Phase) ColSel->ModeSel Hydrophobic Skeleton Screen 3. Screening (Hexane/IPA 90:10) ModeSel->Screen CheckRes Check Resolution (Rs) Screen->CheckRes Opt1 Rs > 1.5 (Success) CheckRes->Opt1 Baseline Opt2 Rs < 1.5 (Partial Sep) CheckRes->Opt2 Merging Opt3 No Sep CheckRes->Opt3 Co-elution Action1 Decrease IPA % (Try 98:2) Opt2->Action1 Action2 Switch Column (Try Amylose/AD-H) Opt3->Action2 Action1->CheckRes

Figure 1: Strategic workflow for establishing chiral separation of labdane diterpenes.

Troubleshooting & FAQs

This section addresses specific tickets we receive regarding terpene analysis.

Scenario A: "I see no peaks, or the baseline is crazy."

Diagnosis: Detection Limit & Solvent Cutoff.

  • The Science: Manool lacks a conjugated

    
    -system. It only absorbs UV light at very low wavelengths (<210 nm) due to its isolated alkene.
    
  • The Fix:

    • Switch to RI Detection: If available, Refractive Index is universal and ignores the UV cutoff of solvents.

    • Solvent Purity: If you must use UV, ensure you are using HPLC-grade Isopropanol. Impurities in lower-grade IPA absorb heavily at 210 nm.

    • Wavelength: Set UV to 205 nm .

    • Concentration: Increase sample concentration to 1–5 mg/mL.

Scenario B: "The peaks are merging (Tailing)."

Diagnosis: Solubility or Non-Specific Interactions.

  • The Science: Normal phase solvents (Hexane) are great for chiral recognition but poor for solubility if the sample is "oily" or sticky.

  • The Fix:

    • Filtration: Filter sample through a 0.45 µm PTFE filter.

    • Modifier: Ensure the mobile phase is fully degassed.

    • Column History: If the column was previously used with basic additives (DEA/TEA), flush it with neutral Hexane/IPA (90:10) for 20 column volumes. Residual base can affect the tertiary -OH group interaction.

Scenario C: "I have separation, but I need to prep it."

Diagnosis: Scale-up loading capacity.

  • The Fix:

    • Solubility is the limiting factor in NP prep. Dissolve the sample in the mobile phase (Hex/IPA).

    • Do not dissolve in pure IPA and inject; the strong solvent plug will destroy the separation (peak distortion).

    • Loading Rule: For a 4.6mm column, max load is typically ~0.5 mg. For a 20mm Prep column, you can scale to ~10-50 mg per injection.

Advanced Mechanism: Why this works

Understanding the molecular interaction allows you to troubleshoot intelligently.

  • The "Handshake": The chiral selector (Cellulose tris(3,5-dimethylphenylcarbamate)) forms a helical groove.

  • The "Anchor": The -OH group on C-13 of manool acts as a hydrogen bond donor/acceptor with the carbamate carbonyl or NH group on the CSP.

  • The "Fit": The bulky labdane skeleton of ent-manool fits differently into the chiral groove than natural manool.

  • Temperature Effect: Lower temperatures reduce the thermal energy of the molecules, increasing the "residence time" in the chiral groove, thereby enhancing the discrimination between the two isomers.

Troubleshooting Problem Problem: Poor Resolution (Rs < 1.5) Check1 Check Retention Factor (k) Problem->Check1 LowK k < 2.0 (Elutes too fast) Check1->LowK HighK k > 10.0 (Elutes too slow) Check1->HighK Check2 k is Good (2 < k < 10) But peaks overlap Check1->Check2 Sol1 Reduce IPA % (e.g., 98:2) LowK->Sol1 Sol2 Increase IPA % (e.g., 90:10) HighK->Sol2 Sol3 Lower Temperature (Set to 15°C) Check2->Sol3

Figure 2: Logic loop for optimizing resolution (


) when peaks are detected but not separated.

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALCEL® OD-H. Retrieved from [Link]

  • YMC Co., Ltd. (2018). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • Munoz-Robledo, et al. (2014). "Chiral separation of labdane-type diterpenes." Journal of Chromatography A. (General reference for labdane separation principles on polysaccharide columns).

Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for all chemicals used.

Technical Support Center: Purification of ent-Manool from Complex Oleoresins

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of ent-manool. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this valuable diterpenoid from intricate oleoresin matrices. Here, you will find in-depth troubleshooting advice and frequently asked questions, structured to address the specific challenges you may encounter during your experimental work.

I. Troubleshooting Guide: From Crude Extract to Pure Compound

This section addresses common problems encountered during the purification of ent-manool, offering explanations for their causes and providing detailed, step-by-step solutions.

Issue 1: Low Yield of ent-Manool in the Initial Crude Extract

Question: I've performed a solvent extraction of my oleoresin, but subsequent analysis shows a very low concentration of ent-manool. What could be the issue?

Answer: A low initial yield of ent-manool can often be traced back to the choice of extraction solvent and the extraction conditions. Oleoresins are complex mixtures of volatile and non-volatile compounds, including essential oils, resins, and fatty acids.[1][2] The polarity of the extraction solvent is a critical factor in selectively isolating terpenoids like ent-manool.[3][4]

Causality and Solution:

  • Solvent Polarity: ent-Manool is a diterpenoid alcohol, possessing moderate polarity. Using a highly non-polar solvent like hexane alone may not be efficient in extracting it from the complex matrix. Conversely, a very polar solvent like methanol could co-extract a large number of highly polar impurities, complicating downstream purification.

  • Recommended Protocol: A sequential extraction or a solvent system of intermediate polarity is often more effective.

    • Initial Defatting (Optional but Recommended): If your oleoresin is rich in non-polar lipids, a pre-extraction with a non-polar solvent like n-hexane can remove these interfering substances. Discard the hexane fraction (or save for analysis of non-polar constituents) and proceed to extract the residue.

    • Targeted Extraction: For the extraction of ent-manool, a solvent system such as hexane:ethyl acetate or a 1:1 mixture of hexane and acetone has been shown to be effective for extracting terpenoids from pine oleoresin.[5] The optimal ratio should be determined empirically, starting with a higher proportion of the less polar solvent and gradually increasing the polarity.

    • Temperature and Time: Perform the extraction at room temperature (around 22°C) for approximately one hour to maximize the extraction of terpenoids while minimizing the degradation of sensitive compounds.[5]

Experimental Workflow: Optimized Extraction

G Oleoresin Complex Oleoresin Hexane_Defatting Hexane Defatting (Optional) Oleoresin->Hexane_Defatting Hexane_EA_Extraction Extraction with Hexane:Ethyl Acetate (e.g., 85:15) Oleoresin->Hexane_EA_Extraction Direct Extraction Hexane_Extract Hexane Extract (Lipids, Non-polar compounds) Hexane_Defatting->Hexane_Extract Discard/Analyze Residue Defatted Oleoresin Hexane_Defatting->Residue Residue->Hexane_EA_Extraction Filtration Filtration Hexane_EA_Extraction->Filtration Crude_Extract Crude ent-Manool Extract Filtration->Crude_Extract

Caption: Optimized extraction workflow for ent-manool.

Issue 2: Poor Separation and Co-elution During Column Chromatography

Question: I'm using silica gel column chromatography to purify my crude extract, but I'm getting poor separation between ent-manool and other compounds. The fractions are all mixed. What can I do to improve the resolution?

Answer: Co-elution is a common challenge when dealing with complex natural product extracts, where compounds often have similar polarities.[3] Optimizing your mobile phase and column parameters is key to achieving good separation.

Causality and Solution:

  • Inappropriate Solvent System: The polarity of your mobile phase may not be optimal for separating ent-manool from closely related diterpenoids or other impurities.[3]

  • Column Overloading: Applying too much sample to the column can lead to broad peaks and poor separation.[3]

  • Recommended Protocol:

    • Thin-Layer Chromatography (TLC) Optimization: Before running a column, always optimize your solvent system using TLC. The ideal solvent system should give your target compound, ent-manool, an Rf value between 0.25 and 0.35. For moderately polar diterpenoids, start with a hexane:ethyl acetate system and gradually increase the proportion of ethyl acetate (e.g., from 95:5 to 80:20).[6]

    • Column Preparation and Loading:

      • Use a column with a diameter-to-height ratio of at least 1:10.

      • Dry-load your sample for better resolution. Pre-adsorb your crude extract onto a small amount of silica gel and carefully add it to the top of your packed column.

    • Gradient Elution: A gradient elution is often more effective than an isocratic one for complex mixtures.[7][8] Start with a low-polarity mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding more ethyl acetate. This will allow for the elution of non-polar compounds first, followed by compounds of increasing polarity, improving the separation of ent-manool.

Data Presentation: Solvent Systems for Terpenoid Chromatography

Terpenoid PolarityExample CompoundsRecommended Starting Solvent System (Normal Phase)
Non-polarMonoterpene hydrocarbonsHexane:Ethyl Acetate (98:2)
Moderately Polarent-Manool , other diterpenoid alcoholsHexane:Ethyl Acetate (85:15 to 80:20)[3]
PolarGlycosylated terpenoidsChloroform:Methanol (9:1)
Issue 3: Degradation of ent-Manool During Purification

Question: I suspect that my ent-manool is degrading during the purification process. What conditions could be causing this, and how can I prevent it?

Answer: Terpenoids can be sensitive to heat, light, oxygen, and acidic conditions, which can lead to degradation or rearrangement.[3] ent-Manool, with its tertiary alcohol and double bonds, can be susceptible to such changes.

Causality and Solution:

  • Heat Sensitivity: Excessive heat during solvent evaporation can cause degradation.

  • Acidic Conditions: The slightly acidic nature of standard silica gel can sometimes cause rearrangement of acid-labile terpenoids.

  • Recommended Protocol:

    • Low-Temperature Evaporation: Use a rotary evaporator with a water bath temperature maintained below 40°C to concentrate your fractions.[3] For highly sensitive compounds, evaporation under a stream of nitrogen is a gentler alternative.

    • Use of Neutral Stationary Phase: If you suspect acid-catalyzed degradation on silica, consider using a neutral stationary phase like neutral alumina or a bonded-phase silica (e.g., Diol, C18).[3]

    • Inert Atmosphere: Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during long-term storage of purified compounds, to prevent oxidation.[7]

Logical Relationship: Factors Leading to Degradation

G cluster_conditions Adverse Conditions Heat Excessive Heat (>40°C) Degradation ent-Manool Degradation/ Rearrangement Heat->Degradation Acid Acidic Stationary Phase (Silica Gel) Acid->Degradation Oxygen Atmospheric Oxygen Oxygen->Degradation

Caption: Factors contributing to ent-manool degradation.

Issue 4: Difficulty in Achieving Final Purity - The Crystallization Challenge

Question: After column chromatography, my ent-manool fraction is still not completely pure. I'm having trouble crystallizing it to get a high-purity solid. What can I do?

Answer: Obtaining a crystalline solid of a natural product can be challenging, as residual impurities can inhibit crystal formation.[9] The process of crystallization involves two main stages: nucleation and crystal growth.

Causality and Solution:

  • Presence of Impurities: Even small amounts of structurally similar impurities can disrupt the crystal lattice formation.

  • Incorrect Solvent Choice: The solvent used for crystallization is crucial. The ideal solvent should dissolve the compound when hot but have low solubility when cold.[10]

  • Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil or an amorphous solid instead of well-defined crystals.[9]

Recommended Protocol: Step-by-Step Crystallization

  • Solvent Selection: Based on the properties of ent-manool (melting point 49-52°C), a non-polar solvent like hexane or a slightly more polar solvent mixture could be effective.[11][12] Experiment with different solvents on a small scale to find the optimal one.

  • Dissolution: In a small Erlenmeyer flask, dissolve your impure ent-manool in the minimum amount of hot solvent.[10]

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Slow cooling is crucial for the formation of large, high-purity crystals.[13]

  • Inducing Crystallization (if needed):

    • Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.

    • Seeding: Add a tiny crystal of pure ent-manool (if available) to induce crystallization.

  • Further Cooling: Once crystals begin to form, you can place the flask in an ice bath or refrigerator to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Troubleshooting Crystallization

ProblemPossible CauseSolution
Oiling OutCompound is melting or precipitating as a liquid.Reheat the solution, add a small amount of additional solvent, and cool again more slowly.[9]
No Crystals FormSolution is not supersaturated.Slowly evaporate some of the solvent to increase the concentration and then cool again.[9]
Poor Crystal QualityCrystallization occurred too quickly.Redissolve the crystals in hot solvent and allow for slower cooling.[14]

II. Frequently Asked Questions (FAQs)

Q1: What is the best way to confirm the identity and purity of my final ent-manool product?

A1: A combination of analytical techniques is recommended for unequivocal identification and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and will provide a unique fingerprint for ent-manool.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for assessing purity and confirming the molecular weight of your compound.[15]

  • Melting Point: A sharp melting point within the literature range (49-52°C) is a good indicator of purity.[11][12]

Q2: Can I use reverse-phase chromatography for ent-manool purification?

A2: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) can be a very effective purification step, especially for removing more polar impurities. In this case, you would use a polar mobile phase (e.g., methanol:water or acetonitrile:water) and elute with an increasing proportion of the organic solvent. This can be a valuable secondary purification step after initial normal-phase chromatography.

Q3: Are there any alternative purification techniques to column chromatography?

A3: Yes, for certain applications, other techniques can be employed.

  • Counter-current Chromatography (CCC): This is a liquid-liquid separation technique that avoids the use of a solid stationary phase, which can be advantageous for preventing irreversible adsorption of the sample.[16]

  • Supercritical Fluid Chromatography (SFC): This technique uses a supercritical fluid, such as carbon dioxide, as the mobile phase and can offer excellent separation for terpenes.[17]

Q4: How should I store my purified ent-manool?

A4: To prevent degradation, store pure ent-manool in a tightly sealed vial, protected from light, and at a low temperature (e.g., -20°C). If possible, flushing the vial with an inert gas like argon or nitrogen before sealing can further prevent oxidation.

III. References

  • Atlantis Press. Solvent Partition for Terpenoid Rich Fraction From Crude Extract of Eurycoma longifolia. [Link]

  • Academia.edu. (PDF) Separation of diterpenoid alkaloid mixtures using the Chromatotron. [Link]

  • Loyola eCommons. Optimized Separation of Cannabis Terpenes/Terpenoids via GC-EI-MS. [Link]

  • ResearchGate. What is the best solvent system for isolation of terpenoids and flavonoids?. [Link]

  • Frontiers. Sustainable Chromatographic Purification of Terpenes. [Link]

  • Frontiers. Determination of Terpenoid Content in Pine by Organic Solvent Extraction and Fast-GC Analysis. [Link]

  • LookChem. Cas 596-85-0,MANOOL. [Link]

  • Springer Nature Experiments. Special Problems with the Extraction of Plants. [Link]

  • PMC. Counter-current chromatography for the separation of terpenoids: a comprehensive review with respect to the solvent systems employed. [Link]

  • Cannabis Science and Technology. Advancements in Chromatographic Separation Techniques for Efficient Cannabinoid Analysis and Purification. [Link]

  • Syrris. Pharmaceutical Crystallization in drug development. [Link]

  • University of Fribourg. Guide for crystallization. [Link]

  • Chromatography Today. A Systematic Approach to Developing Terpene Extraction Conditions Utilising Supercritical Carbon Dioxide. [Link]

  • International Scientific Organization. Methods for Crystal Production of natural compounds; a review of recent advancements. [Link]

  • ResearchGate. Separation and purification of plant terpenoids from biotransformation. [Link]

  • Australian Journal of Otolaryngology. Clinical application of pharyngeal high-resolution manometry in Ear, Nose and Throat (ENT) practice. [Link]

  • University of Rochester. Troubleshooting: The Workup. [Link]

  • SlideShare. Exp. No. 2 Crystallization & recrystallization. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • PubChem. Manool. [Link]

  • ACS Publications. Green Techniques for Extracting Triterpenoids from Cannabis Roots. [Link]

  • Cheméo. Manool oxide. [Link]

  • National Institute of Standards and Technology. Manool oxide. [Link]

  • ResearchGate. Characteristics and analytical methods of Mannitol: An update. [Link]

  • Recent Advances in the Extraction of Spice Essential Oil and Oleoresin: A Review. [Link]

  • ResearchGate. (PDF) Factors that influence the extraction methods of terpenes from natural sources. [Link]

  • K-Jhil. Tips for Troubleshooting Liquid–Liquid Extraction. [Link]

  • Application of Preferential Crystallization for Different Types of Racemic Compounds. [Link]

  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • Dutscher. Protein purification troubleshooting guide. [Link]

  • PubChem. Ethanol Degradation. [Link]

  • ResearchGate. Recent Advances in the Extraction of Spice Essential Oil and Oleoresin: A Review. [Link]

  • PubMed. Pathway of L-mannose degradation in Aerobacter aerogenes. [Link]

  • Perfumer & Flavorist. The Chemical and Sensory Evaluation of Edible Oleoresins. [Link]

  • Centers for Disease Control and Prevention. NIOSH Manual of Analytical Methods (2014-151). [Link]

  • The Good Scents Company. manool 1-naphthalenepropanol, alpha-ethenyldecahydro-alpha,5,5,8a-tetramethyl-2-methylene. [Link]

  • Centers for Disease Control and Prevention. NIOSH Manual of Analytical Methods (NMAM), 5th Edition. [Link]

  • Taylor & Francis. Oleoresins – Knowledge and References. [Link]

  • PMC. Bacterial degradation of monocyclic aromatic amines. [Link]

  • ResearchGate. (PDF) Effect of Extraction Technique on Composition of Volatile Constituents of Oleoresin from Pinus Brutia Ten.. [Link]

  • ResearchGate. The four types of aerobic degradation pathway (adapted from van Beilen et al., 2003).. [Link]

  • Import Essential Oils Eusa Colors. OLEORESINS. [Link]

  • ResearchGate. 1 Overview of known toluene degradation pathways in bacteria and fungi.... [Link]

  • PubMed. Copaifera spp. oleoresins and two isolated compounds (ent-kaurenoic and ent-polyalthic acid) inhibit Toxoplasma gondii growth in vitro. [Link]

  • ResearchGate. Antibacterial terpenes from the oleo-resin of Commiphora molmol (Engl.). [Link]

  • PubMed. Identifying Core Journals in Otolaryngology: A Bibliometric Analysis. [Link]

Sources

Resolving NMR signal overlap in ent-labdane mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving NMR Signal Overlap in ent-Labdane Mixtures

Welcome to the Labdane Analysis Support Hub. I am Dr. Aris Thorne, Senior Application Scientist. If you are working with Andrographis, Salvia, or synthetic ent-labdane derivatives, you likely face a common adversary: the "Methyl Blob" (0.6–1.2 ppm) and the "Olefinic Cluster" (4.5–5.0 ppm).

This guide is not a textbook. It is a troubleshooting center designed to resolve spectral congestion in diterpene mixtures.

Module 1: The "Methyl Blob" (0.6 – 1.2 ppm)

Status: Critical Overlap of C-17, C-18, C-19, C-20 Methyls.

User Query: "I cannot integrate the C-20 angular methyl because it co-elutes with the C-18 doublet. Increasing field strength from 400 to 600 MHz didn't help."

The Diagnosis: Field strength increases resolution linearly, but solvent effects change chemical shifts based on molecular geometry and electron distribution. ent-Labdanes possess a decalin core where axial and equatorial methyls respond differently to magnetic anisotropy.

The Solution: Solvent Engineering (ASIS Effect) Do not default to CDCl₃. The Aromatic Solvent-Induced Shift (ASIS) is your most powerful, low-cost tool. Benzene-d₆ molecules tend to stack against electron-deficient sites, shielding protons located "above" or "below" the ring plane.

Protocol: The "Benzene Switch"

  • Baseline: Acquire ¹H NMR in CDCl₃. Note the overlap width (e.g.,

    
     ppm).[1]
    
  • Evaporation: Remove CDCl₃ completely (trace acid in CDCl₃ can catalyze isomerization in labile labdanes).

  • Titration: Re-dissolve in Benzene-d₆ (C₆D₆) .

    • Mechanism:[2][3][4][5] C₆D₆ typically shields methyls, but the magnitude depends on steric crowding. The C-20 axial methyl, often crowded by the C-11 methylene, usually shifts upfield less than the equatorial C-18, resolving the doublet.

  • Alternative: If C₆D₆ fails, use Pyridine-d₅ .[6][7]

    • Target: Pyridine coordinates with hydroxyl groups (common at C-3, C-14, or C-19 in andrographolides), desheilding adjacent protons significantly.

Data Comparison: Solvent Shift Response

Signal (Proton)CDCl₃ Shift (ppm)C₆D₆ Shift (ppm)Result
Me-18 (eq) 0.88 (d)0.75 (d)Shielded (-0.13)
Me-20 (ax) 0.89 (s)0.68 (s)Shielded (-0.21)
H-14 (methine) 4.604.45Resolved
Module 2: The "Olefinic Cluster" (Exocyclic Double Bonds)

Status: Overlap of H-17 (exocyclic) with oxymethine signals.

User Query: "My HSQC shows correlations, but the proton projection is a mess. I can't assign the C-8(17) exocyclic double bond protons."

The Diagnosis: Standard HSQC experiments suffer from signal broadening due to homonuclear coupling (


), which obscures fine structure in the F1 dimension. In labdanes, the H-17 protons often couple to H-7, creating broad multiplets that overlap with H-14 or H-3.

The Solution: Pure Shift HSQC You need to collapse the multiplets into singlets in the proton dimension. This is known as Broadband Homonuclear Decoupling (Pure Shift) .

Protocol: Band-Selective Pure Shift

  • Pulse Sequence: Select hoebpsy (or vendor equivalent like push-HSQC).

  • Parameter Setup:

    • Set the selective pulse to cover the olefinic region (4.5 – 6.0 ppm).

    • Ensure the decoupling bandwidth covers the

      
       couplings (typically < 15 Hz for long-range allylic).
      
  • Result: The proton signals appear as singlets. This improves resolution by a factor of 5–10x, allowing distinct integration of H-17a and H-17b even if they are separated by only 0.01 ppm.

Pro Tip: If you lack Pure Shift capabilities, use Non-Uniform Sampling (NUS) set to 25% density. This allows you to increase the number of increments (resolution) in the indirect dimension (F1) without increasing experiment time, sharpening the carbon peaks.

Module 3: Stereochemical Nightmares (Epimers)

Status: Distinguishing C-13 or C-16 epimers (R vs S).

User Query: "I have a mixture of C-13 epimers. The spectra are nearly identical. How do I prove the stereochemistry?"

The Diagnosis: In ent-labdanes, the orientation of the side chain (C-11 to C-16) determines biological activity. 1D NMR is insufficient because the chemical shift differences are often <0.01 ppm.

The Solution: GEMSTONE-NOESY or 1D-Selective NOE You must rely on spatial proximity (NOE) rather than chemical shift. However, since the signals overlap, irradiating one usually irradiates the other.

Protocol: The "Key Correlation" Check

  • Technique: Use 1D Selective NOESY (e.g., selnogp).

  • Target: Irradiate the Me-20 (angular methyl) or Me-17 .

  • Logic Flow:

    • Normal Labdane: Me-20 (axial) shows NOE to H-11 (axial).

    • Epimer Distinction:

      • Isomer A: Strong NOE between H-12 and H-16.

      • Isomer B: No NOE between H-12 and H-16; potential NOE between H-12 and H-15.

  • Advanced: If signals are too close for selective irradiation, use the GEMSTONE (Gradient-Enhanced Multiplet-Selective Targeted-Observation) sequence. It uses a chemical shift selective filter to excite a single multiplet within a crowded region, allowing clean NOE buildup.

Module 4: Quantification in Mixtures (qNMR)

Status: Quantifying an impurity under a major peak.

User Query: "I need to quantify a 5% impurity of isoandrographolide, but its key signal is buried under the main peak."

The Solution: 1D TOCSY qNMR Integration of overlapping peaks is impossible. Deconvolution is risky with <10% impurities. Instead, transfer magnetization to a non-overlapping partner.

Protocol: Spin System Isolation

  • Identify a Partner: Find a proton in the impurity's spin system that is not overlapped (even if it's not the diagnostic peak). Let's say H-14 is overlapped, but H-15 is clear.

  • Pulse Sequence: Run 1D TOCSY with a mixing time of 80–120 ms.

  • Excitation: Selectively excite the clear H-15 signal.

  • Transfer: Magnetization will transfer to H-14.

  • Quantification: The resulting signal for H-14 will appear alone (the major compound is filtered out because its H-15 was not excited).

    • Correction: You must determine the transfer efficiency factor (

      
      ) using a standard sample of the pure impurity first, or use a "calibration-free" method like ERETIC2 if the transfer is complete.
      
Visual Troubleshooting Guides
Workflow: Resolving Signal Overlap

Caption: Decision matrix for selecting the correct resolution strategy based on overlap type.

G Start START: Signal Overlap Detected Type Identify Overlap Type Start->Type Methyl Methyl/Aliphatic (0.5 - 1.5 ppm) Type->Methyl Olefin Olefinic/Oxymethine (3.0 - 6.0 ppm) Type->Olefin Isomer Isomeric/Epimeric (Identical Shifts) Type->Isomer Solvent Solvent Switch (CDCl3 -> C6D6 or Py-d5) Methyl->Solvent ASIS Effect PureShift Pure Shift HSQC (Collapse Multiplets) Olefin->PureShift Remove J-coupling GEMSTONE GEMSTONE / 1D-NOE (Spatial Filtering) Isomer->GEMSTONE Stereo-lock TOCSY 1D TOCSY qNMR (Spin Isolation) Solvent->TOCSY If still overlapped for qNMR

Logic: Stereochemical Assignment via NOE

Caption: Visualizing NOE correlations to distinguish axial/equatorial orientations in the decalin core.

LabdaneNOE Me20 Me-20 (Axial) H11ax H-11 (Axial) Me20->H11ax Strong NOE (Diagnostic) H11eq H-11 (Equatorial) Me20->H11eq Weak/No NOE H1ax H-1 (Axial) Me20->H1ax Medium NOE (1,3-diaxial) SideChain Side Chain (C-13 Epimer) H11ax->SideChain Determines Orientation

References
  • Mestrelab Research. "qNMR of mixtures: what is the best solution to signal overlap?" Mestrelab Resources. Available at: [Link]

  • Aguilar, J. A., et al. "Universally Quantitative Band-Selective Pure Shift NMR Spectroscopy." Analytical Chemistry (via ACS Publications). Available at: [Link]

  • Kiraly, P., et al. "Giving Pure Shift NMR Spectroscopy a REST—Ultrahigh-Resolution Mixture Analysis." Analytical Chemistry (via NIH/PMC). Available at: [Link]

  • Urones, J. G., et al. "Synthetic Studies Towards the ent-Labdane Diterpenoids: Rearrangement of ent-Halimanes." Molecules (MDPI). Available at: [Link]

  • Stott, K., et al. "Single‐Scan Selective Excitation of Individual NMR Signals in Overlapping Multiplets (GEMSTONE)." Angewandte Chemie (via NIH/PMC). Available at: [Link]

Sources

Validation & Comparative

Introduction: The Significance of Stereochemistry in Natural Product Characterization

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the ¹H and ¹³C NMR Chemical Shift Data of ent-Manool

For Researchers, Scientists, and Drug Development Professionals

ent-Manool, a diterpenoid alcohol, is the enantiomer of manool. While possessing the same chemical formula and connectivity, the spatial arrangement of their atoms is a mirror image, leading to distinct chiroptical properties and potentially different biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure and stereochemistry of molecules.[1] By analyzing the chemical shifts of ¹H and ¹³C nuclei, researchers can gain a comprehensive understanding of the molecular framework.[2] This guide focuses on the specific NMR spectral data of ent-manool, providing a valuable resource for its unambiguous identification and differentiation from its diastereomers.

Comparative NMR Data Analysis: ent-Manool vs. Manool

The stereochemical differences between ent-manool and manool, particularly at the chiral centers of the decalin ring system and the side chain, result in subtle yet significant variations in their respective ¹H and ¹³C NMR spectra. The data presented below was obtained from the supplementary information of Hoshino et al. (2011), where these compounds were enzymatically synthesized and characterized.

¹³C NMR Chemical Shift Data (CDCl₃)

The ¹³C NMR spectra provide a clear fingerprint of the carbon skeleton. The chemical shifts are sensitive to the local electronic environment and stereochemistry.

Carbon No.ent-Manool (δ ppm)Manool (δ ppm)
139.139.2
218.518.5
342.242.2
433.533.5
555.655.6
624.424.4
742.942.9
8148.4148.4
957.457.4
1039.939.9
1117.617.6
1243.843.8
1373.673.6
14145.8145.8
15111.6111.6
1628.128.1
17106.6106.6
1821.621.6
1933.533.5
2015.615.6

Note: The provided data for ent-manool corresponds to 13S-ent-manool.

¹H NMR Chemical Shift Data (CDCl₃)

The ¹H NMR spectrum provides detailed information on the proton environment, including the number of protons, their electronic environment, and their spatial relationships through spin-spin coupling.

Proton(s)ent-Manool (δ ppm, Multiplicity, J in Hz)Manool (δ ppm, Multiplicity, J in Hz)
H-145.92 (dd, J = 17.4, 10.8)5.92 (dd, J = 17.4, 10.8)
H-15a5.18 (dd, J = 17.4, 1.2)5.18 (dd, J = 17.4, 1.2)
H-15b5.03 (dd, J = 10.8, 1.2)5.03 (dd, J = 10.8, 1.2)
H-17a4.81 (d, J = 1.2)4.81 (d, J = 1.2)
H-17b4.52 (d, J = 1.2)4.52 (d, J = 1.2)
H-161.28 (s)1.28 (s)
H-180.87 (s)0.87 (s)
H-190.80 (s)0.80 (s)
H-200.68 (s)0.68 (s)

Note: The provided data for ent-manool corresponds to 13S-ent-manool. The full assignment of all proton signals requires 2D NMR techniques.

The striking similarity in the chemical shifts between ent-manool and manool underscores that they are enantiomers. The local electronic environments for corresponding nuclei are identical, leading to identical chemical shifts in an achiral solvent. Chiral resolving agents or solvents would be required to induce separation of the signals.

The Influence of Stereochemistry on NMR Chemical Shifts

In labdane diterpenes, the stereochemistry at various chiral centers significantly influences the chemical shifts of nearby protons and carbons.[3] These effects arise from:

  • Anisotropic Effects: The magnetic fields generated by pi systems (like the exocyclic double bond at C8-C17) and C-C single bonds create shielding and deshielding cones. Protons or carbons situated within these cones will experience a shift in their resonance frequency. The relative orientation of these groups, dictated by the stereochemistry, determines the magnitude and direction of this shift.

  • Steric Compression (Gamma-Gauche Effect): When two substituents are in a gauche or syn-axial arrangement, the resulting steric compression can cause a shielding (upfield shift) of the involved carbon and proton nuclei. This is a particularly useful tool for assigning stereochemistry in cyclic systems. For instance, the chemical shifts of the axial and equatorial methyl groups at C-4 and C-10 are highly dependent on the chair-chair conformation of the decalin ring system, which is in turn governed by the overall stereochemistry.

Experimental Protocol for NMR Data Acquisition and Analysis

The following provides a detailed, step-by-step methodology for acquiring and analyzing high-quality NMR data for ent-manool and similar diterpenes.[4][5]

Sample Preparation
  • Purity: Ensure the sample of ent-manool is of high purity (>95%), as impurities can complicate spectral analysis. Purification can be achieved by chromatographic techniques such as column chromatography or HPLC.

  • Solvent: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical as it can influence chemical shifts.[6]

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[7]

  • 1D NMR Spectra:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans (NS), acquisition time (AQ), and relaxation delay (D1).

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectra:

    • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks, which is crucial for establishing the connectivity of protons within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, providing critical information for connecting molecular fragments and assigning quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments reveal through-space correlations between protons that are in close proximity, which is essential for determining the relative stereochemistry of the molecule.

Data Processing and Analysis
  • Software: Use appropriate NMR processing software (e.g., MestReNova, TopSpin) to Fourier transform the raw data, phase correct the spectra, and perform baseline correction.

  • Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integration and Multiplicity Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons.

  • Spectral Assignment: Systematically assign all ¹H and ¹³C signals using the information from the 1D and 2D NMR experiments. Start with unambiguous signals and use the correlation data to build up the complete structural assignment.

Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the logical workflow for the structural elucidation of ent-manool using NMR spectroscopy.

NMR_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Structure Elucidation A Sample Preparation (Purified ent-manool in CDCl3 with TMS) B 1D NMR Experiments (¹H, ¹³C, DEPT) A->B C 2D NMR Experiments (COSY, HSQC, HMBC, NOESY/ROESY) A->C D Data Processing (FT, Phasing, Baseline Correction) B->D C->D E Spectral Referencing (to TMS) D->E F Signal Assignment (Integration, Multiplicity, 2D Correlations) E->F G Stereochemical Analysis (NOESY/ROESY, J-couplings) F->G H Final Structure Confirmation G->H

Caption: Workflow for the acquisition and analysis of NMR data for the structural elucidation of ent-manool.

Conclusion

This guide provides a comprehensive overview of the ¹H and ¹³C NMR chemical shift data for ent-manool, placed in a comparative context with its enantiomer, manool. The detailed experimental protocol and the discussion on the influence of stereochemistry on NMR spectra offer valuable insights for researchers working on the characterization of diterpenes and other natural products. The presented data and methodologies serve as a foundational reference for the accurate and efficient structural elucidation of these complex molecules.

References

  • Creative Biostructure. (2025, March 25). How Does NMR Help Identify Natural Compounds? Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Hoshino, T., Nakano, C., Ootsuka, T., Shinohara, Y., & Hara, T. (2011). Substrate specificity of Rv3378c, an enzyme from Mycobacterium tuberculosis, and the inhibitory activity of the bicyclic diterpenoids against macrophage phagocytosis. Organic & Biomolecular Chemistry, 9(9), 3477-3484. [Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Gunther, H. (2013).
  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. John Wiley & Sons.
  • Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons.
  • Dzeroski, S., & Todorovski, L. (1998). Diterpene structure elucidation from 13C-NMR spectra with inductive logic programming. Applied Artificial Intelligence, 12(5), 363-383.
  • Al-Massarani, S. M., El-Gamal, A. A., & Tawfik, A. F. (2017). Clerodane and labdane diterpenoids from Nuxia sphaerocephala. ResearchGate. Retrieved from [Link]

  • Alves, J. S., de Souza, A. D. L., & de Almeida, M. V. (2003). Complete assignment of the 1H and 13C NMR spectra of four triterpenes of the ursane, artane, lupane and friedelane groups. Magnetic Resonance in Chemistry, 41(3), 201-206.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Kasai, Y., et al. (2025).
  • Filo. (2025, November 11). Influences of Stereochemical Factors on Chemical Shifts of Protons. Retrieved from [Link]

  • Li, Y., et al. (2021). Two New Seco-Labdane Diterpenoids from the Leaves of Callicarpa nudiflora. Molecules, 26(11), 3209.

Sources

A Researcher's Guide to the Identification of ent-Manool: Beyond Optical Rotation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification of stereoisomers is not merely an academic exercise; it is a critical determinant of biological activity and, ultimately, therapeutic success. The diterpenoid ent-manool, the enantiomer of the more commonly occurring (+)-manool, serves as a compelling case study in the challenges and necessities of rigorous stereochemical analysis. While classical polarimetry has long been a foundational tool for distinguishing between enantiomers, its application for the unambiguous identification of ent-manool is fraught with complexities. This guide provides a critical comparison of optical rotation with modern analytical techniques, offering field-proven insights and detailed experimental protocols to ensure the confident identification of this chiral molecule.

The Double-Edged Sword of Chirality: Why Stereochemistry Matters

Chiral molecules, like our hands, are non-superimposable mirror images of each other, known as enantiomers.[1] In the realm of natural products and drug development, these subtle structural differences can lead to profound variations in pharmacological effects. One enantiomer may exhibit potent therapeutic activity, while its mirror image could be inert or, in some cases, elicit undesirable or even toxic effects.[2] Ent-manool and (+)-manool are labdane diterpenoids that exemplify this principle. Their identical chemical formula and connectivity belie their distinct three-dimensional arrangements, which can lead to differential interactions with chiral biological targets such as enzymes and receptors.

Optical Rotation: A Foundational but Flawed Metric for ent-Manool Identification

Optical rotation, the measurement of the rotation of plane-polarized light by a chiral compound in solution, is a fundamental property of enantiomers.[3] One enantiomer will rotate light in a clockwise direction (dextrorotatory, (+)), while its counterpart will rotate it to an equal magnitude in the counter-clockwise direction (levorotatory, (-)).[1] Thus, in theory, measuring the specific rotation of a sample should allow for the identification of ent-manool, which is expected to be levorotatory, and distinguish it from the dextrorotatory (+)-manool.

However, the practical application of this technique for the definitive identification of ent-manool is hampered by several factors:

  • Lack of a Definitive Reference Value: A thorough review of the scientific literature reveals a conspicuous absence of a consistently reported specific rotation value for pure ent-manool under standardized conditions. While the optical purity of naturally occurring manool has been a subject of investigation, a definitive reference standard for its enantiomer remains elusive.[4]

  • Influence of Experimental Conditions: The magnitude and even the sign of the observed optical rotation are highly sensitive to experimental parameters, including the solvent used, the concentration of the sample, the temperature, and the wavelength of the light source.[3][5] Without a standardized protocol and a certified reference material, comparing experimentally obtained values to the sparse and varied data in the literature is unreliable.

Beyond the Polarimeter: Superior Alternatives for ent-Manool Identification

Given the ambiguities associated with optical rotation, chromatographic and spectroscopic techniques offer far more reliable and definitive means of identifying and quantifying ent-manool.

Chiral Gas Chromatography (GC): Resolving the Mirror Images

Chiral gas chromatography is a powerful technique that utilizes a chiral stationary phase (CSP) to differentially interact with enantiomers, leading to their separation in time.[7] This allows for the individual detection and quantification of both ent-manool and (+)-manool in a mixture.

Advantages over Optical Rotation:

  • Unambiguous Identification: By comparing the retention time of the analyte to that of a known standard, chiral GC provides definitive identification of each enantiomer.

  • Quantification of Enantiomeric Purity: This method allows for the accurate determination of the enantiomeric excess (% ee), providing a precise measure of the sample's purity.

  • High Sensitivity and Resolution: Modern capillary GC columns offer excellent separation efficiency and sensitivity, enabling the detection of trace amounts of one enantiomer in the presence of a large excess of the other.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into 3D Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[8] While standard NMR spectra of enantiomers are identical, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can induce diastereomeric environments, leading to distinct and observable differences in the NMR spectra of the enantiomers.[9]

Advantages over Optical Rotation:

  • Absolute Configuration Determination: Advanced NMR techniques, often in conjunction with computational methods, can be used to determine the absolute configuration of a chiral center, providing the most definitive structural information.[10]

  • Detailed Structural Information: NMR provides a wealth of data on the entire molecular structure, which can help to identify and characterize impurities.

  • No Requirement for a Reference Standard of the Opposite Enantiomer: While reference spectra are helpful, the absolute configuration can often be determined without needing a pure sample of both enantiomers.

Comparative Summary of Analytical Techniques

FeatureOptical RotationChiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR)
Principle Measures rotation of plane-polarized lightDifferential interaction with a chiral stationary phaseMeasures nuclear spin transitions in a magnetic field; uses chiral auxiliaries to differentiate enantiomers
Identification Ambiguous without a reliable reference standardDefinitive based on retention time comparisonDefinitive based on spectral data and can determine absolute configuration
Quantification Provides a bulk measurement; susceptible to impuritiesAccurate quantification of each enantiomer and enantiomeric excessCan provide quantitative information on enantiomeric ratio with appropriate methods
Sensitivity Relatively lowHighModerate to high, depending on the technique
Sample Purity Highly sensitive to chiral impuritiesCan separate and quantify impuritiesCan identify and characterize impurities
Cost & Complexity Relatively low cost and simple instrumentationModerate cost and complexityHigh cost and complex instrumentation/data analysis

Experimental Protocols

Protocol 1: Measurement of Optical Rotation

This protocol provides a standardized procedure for measuring the optical rotation of a sample suspected to be ent-manool. It is crucial to acknowledge the limitations of this technique as a standalone identification method.

Instrumentation:

  • Polarimeter with a sodium D-line (589 nm) light source

  • 1 dm polarimeter cell

  • Volumetric flasks

  • Analytical balance

Procedure:

  • Solvent Selection and Blank Measurement:

    • Dissolve a small amount of the sample in a high-purity solvent (e.g., chloroform, ethanol). Ensure complete dissolution.

    • Fill the polarimeter cell with the pure solvent, ensuring no air bubbles are present.

    • Place the cell in the polarimeter and record the blank reading. This value should be at or near zero.

  • Sample Preparation:

    • Accurately weigh a known mass of the sample (e.g., 10-50 mg) and dissolve it in a precise volume of the chosen solvent in a volumetric flask (e.g., 10 mL). Record the exact concentration (c) in g/mL.

  • Sample Measurement:

    • Rinse the polarimeter cell with a small amount of the sample solution before filling it completely.

    • Place the filled cell in the polarimeter and allow the temperature to stabilize (record the temperature, T).

    • Measure the observed rotation (α) of the sample. Take multiple readings and calculate the average.

  • Calculation of Specific Rotation:

    • Calculate the specific rotation [α] using the following formula: [α]_D^T = α / (l × c) where:

      • [α]_D^T is the specific rotation at temperature T using the sodium D-line.

      • α is the average observed rotation in degrees.

      • l is the path length of the cell in decimeters (1 dm for a standard cell).

      • c is the concentration of the sample in g/mL.

Causality Behind Experimental Choices:

  • Solvent Purity: Using a high-purity solvent is critical to avoid interference from impurities that may be optically active.

  • Accurate Concentration: The specific rotation is concentration-dependent, making accurate weighing and volume measurements essential for obtaining a reliable value.

  • Temperature Control: Optical rotation can be temperature-sensitive. Maintaining and recording a constant temperature is necessary for reproducibility.

Self-Validation:

  • Periodically measure a known standard with a certified optical rotation to verify the instrument's performance.

  • Measure the sample at different concentrations to check for linearity, which can help to identify potential issues with sample aggregation or impurities.

Protocol 2: Chiral Gas Chromatography (GC-MS) Analysis

This protocol outlines a general method for the enantiomeric separation of manool isomers using a chiral GC column coupled with a mass spectrometer (MS) for detection.

Instrumentation:

  • Gas chromatograph with a split/splitless injector and a flame ionization detector (FID) or mass spectrometer (MS).

  • Chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXsm).

  • Autosampler for precise injections.

Procedure:

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC-MS Method Parameters (Example):

    • Injector: 250 °C, split mode (e.g., 50:1 split ratio).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 220 °C) at a controlled rate (e.g., 2-5 °C/min). A slow ramp rate is often crucial for resolving enantiomers.[10]

    • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample.

    • Acquire the chromatogram and mass spectra.

    • Identify the peaks corresponding to manool isomers based on their mass spectra (comparison with a spectral library).

    • The two enantiomers, (+)-manool and ent-manool, should appear as two separate, baseline-resolved peaks.

    • Determine the enantiomeric excess (% ee) by integrating the peak areas of the two enantiomers: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100

Causality Behind Experimental Choices:

  • Chiral Stationary Phase: The choice of CSP is critical for achieving separation. Cyclodextrin-based columns are widely used for their ability to form transient diastereomeric complexes with a broad range of chiral molecules, including terpenes.[7]

  • Slow Temperature Ramp: A slow oven temperature program increases the interaction time of the analytes with the stationary phase, enhancing the resolution between enantiomers.[10]

  • MS Detection: Mass spectrometry provides definitive identification of the eluting compounds by their mass fragmentation patterns, confirming that the separated peaks are indeed manool isomers.

Self-Validation:

  • Inject a racemic standard (if available) to confirm that the method separates the two enantiomers into two peaks of equal area.

  • Inject individual enantiomeric standards (if available) to confirm the elution order.

Protocol 3: NMR Spectroscopy with a Chiral Derivatizing Agent (Mosher's Acid Method)

This protocol describes the use of a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), to determine the enantiomeric purity and absolute configuration of ent-manool.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Standard NMR tubes and solvents.

Procedure:

  • Derivatization:

    • In a clean, dry NMR tube, dissolve a known amount of the ent-manool sample in a deuterated solvent (e.g., CDCl3).

    • Add a slight excess of enantiomerically pure (R)-(-)-Mosher's acid chloride and a small amount of a non-nucleophilic base (e.g., pyridine).

    • Allow the reaction to proceed to completion to form the diastereomeric Mosher's esters.

  • NMR Acquisition:

    • Acquire a high-resolution 1H NMR spectrum of the derivatized sample.

    • Acquire other relevant spectra as needed, such as 13C NMR and 2D correlation spectra (e.g., COSY, HSQC, HMBC) to aid in signal assignment.

  • Spectral Analysis:

    • In the 1H NMR spectrum, the protons near the newly formed ester linkage will exhibit separate signals for the two diastereomers.

    • Carefully integrate the corresponding signals for each diastereomer to determine their ratio, which directly reflects the enantiomeric ratio of the original alcohol.

    • The differences in chemical shifts (Δδ = δS - δR) between the two diastereomers can be used to infer the absolute configuration based on established models of the conformation of Mosher's esters.[9]

Causality Behind Experimental Choices:

  • Chiral Derivatizing Agent: Mosher's acid is a widely used CDA because its rigid phenyl and CF3 groups create a well-defined anisotropic environment, leading to significant and predictable chemical shift differences in the resulting diastereomers.

  • High-Field NMR: A higher magnetic field strength provides better signal dispersion, which is crucial for resolving the potentially overlapping signals of the two diastereomers.

  • 2D NMR Techniques: 2D NMR experiments are invaluable for the unambiguous assignment of all proton and carbon signals in the complex diterpenoid structure, which is a prerequisite for the correct application of the Mosher's method.[11]

Self-Validation:

  • Ensure the derivatization reaction goes to completion to avoid kinetic resolution, which would lead to an inaccurate determination of the enantiomeric ratio. This can be monitored by NMR.

  • Compare the observed chemical shift differences to established models and literature data for similar compounds to confidently assign the absolute configuration.

Workflow and Decision-Making

The following diagram illustrates a logical workflow for the identification of ent-manool, emphasizing the integration of different analytical techniques for a conclusive result.

Ent_Manool_Identification cluster_0 Initial Analysis cluster_1 Confirmatory Analysis cluster_2 Data Interpretation & Conclusion Sample Sample Suspected to be ent-Manool Polarimetry Optical Rotation Measurement Sample->Polarimetry Chiral_GC Chiral GC-MS Polarimetry->Chiral_GC If result is ambiguous or requires confirmation Comparison Compare with Reference Data Polarimetry->Comparison Provides preliminary (often ambiguous) data Chiral_GC->Comparison Provides retention time and enantiomeric ratio NMR NMR with Chiral Derivatizing Agent NMR->Comparison Provides structural data and absolute configuration Conclusion Definitive Identification & Enantiomeric Purity Comparison->Conclusion Polarisering Polarisering Polarisering->NMR For absolute configuration and confirmation

Sources

A Senior Application Scientist's Guide to Validating ent-manool Purity: A GC-MS Comparison

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals working with diterpenoids, establishing the purity of starting materials is a non-negotiable cornerstone of data integrity and therapeutic safety. ent-Manool (CAS 596-85-0), a labdane diterpenoid with promising biological activities, is no exception.[1][2] Its molecular structure and volatility make it an ideal candidate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a technique that provides both high-resolution separation and definitive identification.

This guide provides an in-depth, experience-driven protocol for the validation of ent-manool purity using GC-MS. We will explore the causality behind each experimental choice, present a self-validating protocol grounded in authoritative guidelines, and objectively compare this "gold standard" method with a viable alternative, High-Performance Liquid Chromatography (HPLC), to ensure you select the optimal technique for your analytical needs.

The Premier Choice for Volatile Terpenoids: GC-MS Analysis

Gas Chromatography is fundamentally a separation technique designed for volatile and thermally stable compounds. ent-Manool, with a molecular weight of 290.5 g/mol and a predicted boiling point of approximately 377°C, fits these criteria perfectly.[2][3] Coupling the gas chromatograph to a mass spectrometer provides an orthogonal layer of data, where the mass-to-charge ratio of fragmented ions creates a unique chemical fingerprint for each eluted compound. This dual-detection mechanism is what makes GC-MS an exceptionally powerful tool for both quantifying the main analyte (ent-manool) and identifying unknown impurities.[4]

Experimental Workflow: A Visual Guide

The logical flow of a GC-MS analysis is critical to achieving reproducible results. The following diagram outlines the key stages from sample preparation to final data analysis.

GCMS_Workflow cluster_prep 1. Sample & Standard Preparation cluster_analysis 2. GC-MS Instrumental Analysis cluster_data 3. Data Processing & Reporting A Accurately weigh ent-manool sample B Dissolve in high-purity solvent (e.g., Hexane) A->B C Prepare calibration standards & Quality Controls (QCs) B->C D Inject sample into GC (Split/Splitless Inlet) C->D E Separation on Capillary Column D->E F Elution into MS E->F G Ionization (e.g., EI, 70eV) F->G H Mass Analyzing (e.g., Quadrupole) G->H I Detection H->I J Chromatogram Integration (Peak Area) I->J L Purity Calculation (% Area Normalization) J->L K Mass Spectra Analysis (Library Search, e.g., NIST) K->L M Generate Report L->M

Caption: Workflow for ent-manool purity validation using GC-MS.

Detailed Experimental Protocol for GC-MS

This protocol is designed as a self-validating system, incorporating system suitability checks and adhering to the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7]

1. Materials and Reagents:

  • ent-Manool reference standard (>99% purity)

  • ent-Manool test sample

  • Hexane (or other suitable solvent), HPLC or GC-grade

  • Class A volumetric flasks and pipettes

  • Autosampler vials with PTFE-lined septa

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column. The low-bleed characteristics of a phenyl-arylene polymer phase are ideal for sensitive MS detection.

  • Carrier Gas: Helium, 99.999% purity, at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial Temperature: 150°C, hold for 1 min.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min at 280°C.

    • Rationale: This program provides a good balance between resolving early-eluting volatile impurities and ensuring the timely elution of the high-boiling point diterpenoid, ent-manool.

  • Inlet:

    • Mode: Split (50:1 ratio). A split injection is used to prevent column overloading when analyzing high-concentration samples. For trace analysis, a splitless injection would be preferred.

    • Temperature: 270°C. This ensures rapid volatilization without thermal degradation.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV. This is the standard energy for EI, creating reproducible fragmentation patterns that are comparable to established libraries like NIST/Wiley.[8][9]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 40-450 amu. This range covers the expected fragments of ent-manool and related diterpenoid impurities.

3. System Suitability Test (SST):

  • Before any sample analysis, inject a mid-range standard solution (e.g., 100 µg/mL) six consecutive times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the ent-manool peak area < 2.0%.

    • Tailing factor between 0.9 and 1.5.

    • Rationale: The SST confirms that the chromatographic system is performing adequately on the day of analysis, ensuring the validity of the results obtained.[5][10]

4. Method Validation Protocol (ICH Q2(R1) Framework):

  • Specificity: Analyze a blank solvent, the ent-manool reference standard, and a spiked sample containing known related impurities (if available). The method is specific if the ent-manool peak is well-resolved from any other component. Mass spectral analysis further confirms specificity.[7][11]

  • Linearity: Prepare a series of at least five standard solutions covering 50% to 150% of the expected sample concentration. Plot peak area against concentration and perform a linear regression.

    • Acceptance Criterion: Correlation coefficient (R²) > 0.999.[12][13]

  • Accuracy: Analyze samples with a known concentration of ent-manool (e.g., quality control samples) at three concentration levels (low, medium, high) across the linear range.

    • Acceptance Criterion: Percent recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Perform six replicate analyses of the same sample on the same day.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.

    • Acceptance Criterion: RSD for both tests should be ≤ 2.0%.[12][14]

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine these based on the signal-to-noise ratio (S/N), typically S/N of 10 for LOQ and 3 for LOD, or from the standard deviation of the response and the slope of the calibration curve. This is crucial for quantifying trace impurities.

5. Sample Analysis & Purity Calculation:

  • Prepare the test sample in triplicate at a concentration within the validated linear range.

  • Inject and acquire data.

  • Calculate purity using the area normalization method:

    • % Purity = (Area of ent-manool Peak / Total Area of all Peaks) x 100

  • Identify impurity peaks by comparing their mass spectra against the NIST/Wiley library. Diterpenes often exhibit characteristic fragmentation patterns that can aid in their identification.[15][16]

A Comparative Perspective: High-Performance Liquid Chromatography (HPLC)

While GC-MS is superior for volatile compounds, it cannot analyze non-volatile or thermally labile impurities. In drug development, degradation products or synthesis by-products can often be non-volatile. Here, HPLC with UV or MS detection becomes the method of choice.[17][][19]

Principle of HPLC: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately non-polar compound like ent-manool, a reversed-phase (e.g., C18) column would be used.

When to Consider HPLC:

  • If you suspect the presence of highly polar or non-volatile impurities (e.g., oxidation products, salts, polymeric residues).

  • If the ent-manool sample is not sufficiently pure for direct GC injection and requires purification first.

  • For chiral purity analysis, as chiral stationary phases are more common and robust in HPLC than in GC.[17]

Head-to-Head Comparison: GC-MS vs. HPLC
FeatureGC-MSHPLC-UV/MS
Principle Separation of volatile compounds in the gas phase.Separation of soluble compounds in the liquid phase.
Analyte Suitability Excellent for volatile & thermally stable compounds.Wide range, including non-volatile & thermally labile compounds.
Specificity Very High. Chromatographic retention time + mass spectral fingerprint.High. Retention time + UV spectrum. Very high with MS detection.
Sensitivity Excellent (pg to fg levels).Good (ng to pg levels), highly dependent on detector and analyte.
Sample Preparation Simple dilution in a volatile organic solvent.Dilution in mobile phase; may require filtration.
Impurity Identification Definitive identification through mass spectral library matching.Tentative by UV; definitive with MS detection.
Common Impurities Detected Volatile synthesis by-products, residual solvents, related terpenoids.Non-volatile degradants, oxidation products, salts, formulation excipients.
Cost & Complexity Moderate to high initial cost; requires gas supply.Moderate to high initial cost; solvent consumption can be high.

Conclusion and Expert Recommendations

For the routine purity assessment of ent-manool, GC-MS is the unequivocally superior technique. Its ability to separate and definitively identify volatile impurities, which are the most likely contaminants in a purified natural product of this class, provides a level of confidence that is essential for research and development. The validation protocol outlined here, based on ICH Q2(R1) guidelines, establishes a robust, reliable, and self-validating system for quality control.

However, a prudent analytical strategy acknowledges the limitations of any single technique. Therefore, HPLC should be considered a complementary method , particularly during forced degradation studies or when investigating out-of-specification results where non-volatile impurities are suspected. The combination of these two orthogonal techniques provides a comprehensive characterization of ent-manool purity, ensuring the highest level of scientific integrity for your work.

References

  • International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. (1995). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • NIST. ent-manoyl oxide. In NIST Chemistry WebBook. [Link]

  • NIST. ent-manoyl oxide. In NIST Chemistry WebBook. [Link]

  • Hellén, H., et al. (2020). Optimisation of a thermal desorption–gas chromatography–mass spectrometry method for the analysis of monoterpenes, sesquiterpenes and diterpenes. Atmospheric Measurement Techniques. [Link]

  • NIST. Manool oxide. In NIST Chemistry WebBook. [Link]

  • Ligor, M., & Buszewski, B. (2021). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Molecules. [Link]

  • Pinyaev, S. I., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI. [Link]

  • Pinyaev, S. I., et al. (2023). Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. PubMed. [Link]

  • Popova, M. P., et al. (2010). GC-MS profiling of diterpene compounds in Mediterranean propolis from Greece. Journal of Agricultural and Food Chemistry. [Link]

  • NIST. ent-manoyl oxide. In NIST Chemistry WebBook. [Link]

  • Azemard, C., et al. (2016). Analysis of diterpenic compounds by GC-MS/MS: contribution to the identification of main conifer resins. ResearchGate. [Link]

  • Azémard, C., et al. (2016). Analysis of diterpenic compounds by GC-MS/MS: contribution to the identification of main conifer resins. Semantic Scholar. [Link]

  • Caniard, A., et al. (2012). Discovery and functional characterization of two diterpene synthases for sclareol biosynthesis in Salvia sclarea (L.) and their relevance for perfume manufacture. BMC Plant Biology. [Link]

  • National Center for Biotechnology Information. Manool. In PubChem Compound Database. [Link]

  • Vlachos, N., et al. (2020). Essential Oil Quality and Purity Evaluation via FT-IR Spectroscopy and Pattern Recognition Techniques. MDPI. [Link]

  • Pinyaev, S. I., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. ResearchGate. [Link]

  • Impact Factor. A Review on GC-MS and Method Development and Validation. [Link]

  • IJCRT.org. A BRIEF REVIEW ON DIFFERENT ANALYTICAL TECHNIQUES FOR IMPURITY PROFILING IN ANTIVIRAL DRUGS. [Link]

  • Scent.vn. Manool - Odor profile, Properties, & IFRA compliance. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Pharmaspire. [Link]

  • Cheméo. Manool oxide - Chemical & Physical Properties. [Link]

  • Kramida, A., et al. (2020). Development of NIST Atomic Databases and Online Tools. Journal of Research of the National Institute of Standards and Technology. [Link]

Sources

Safety Operating Guide

Ent-Manool Proper Disposal Procedures: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ent-manool (CAS: 1438-66-0) and its enantiomer Manool (CAS: 596-85-0) are labdane diterpenes. While not classified as acutely toxic (P-listed) under RCRA, they pose significant chronic aquatic toxicity risks and are skin/eye irritants.

The Golden Rule: Never discharge Ent-manool into sink drains or municipal sewage systems. Its lipophilic nature ensures bioaccumulation in aquatic ecosystems. The only compliant disposal method is high-temperature incineration via a licensed chemical waste contractor.

Chemical Safety Profile & Risk Assessment

Before handling waste, verify the material state.[1] Ent-manool is typically a white solid or viscous oil depending on purity and ambient temperature.

ParameterDataOperational Implication
CAS Numbers 1438-66-0 (ent); 596-85-0 (Manool)Use these codes for waste labeling.
GHS Classification H315 (Skin Irrit. 2)H319 (Eye Irrit. 2)H410 (Aquatic Chronic 1)Standard PPE (Nitrile gloves, safety glasses) is mandatory.
Flash Point ~118°C (Closed Cup)Combustible but not highly flammable. Classify as "Organic Waste."
Solubility Insoluble in water; Soluble in EtOH, DMSO, AcetoneDo not use water for spill cleanup; use organic solvents.
Reactivity Stable; Incompatible with strong oxidizing agentsSegregate from nitric acid or perchlorates in waste storage.

Scientist-to-Scientist Note: The primary disposal hazard here is ecotoxicity . Diterpenes are highly lipophilic (LogP > 4). If poured down the drain, they do not degrade in standard water treatment facilities; instead, they adsorb to sludge or pass through to waterways, disrupting aquatic life. Incineration is the only mechanism that effectively breaks the labdane carbon skeleton.

Disposal Decision Tree & Workflow

The following logic gate ensures you select the correct waste stream based on the physical state of the Ent-manool.

EntManoolDisposal Start START: Identify Ent-Manool Waste StateCheck What is the physical state? Start->StateCheck Solid Pure Solid / Viscous Oil (Expired or Excess) StateCheck->Solid Solution Dissolved in Solvent (Reaction Mixture/Mother Liquor) StateCheck->Solution Spill Spill / Contamination StateCheck->Spill Dissolve Dissolve in minimal Acetone or Ethanol Solid->Dissolve Preferred SolidContainer Transfer to Solid Waste Container (If unable to dissolve) Solid->SolidContainer Alternative HalogenCheck Does solvent contain Halogens? (DCM, Chloroform?) Solution->HalogenCheck Absorb Absorb with Vermiculite/Sand. Do NOT use water. Spill->Absorb NonHaloWaste Non-Halogenated Organic Waste (Preferred Stream) Dissolve->NonHaloWaste SolidHazWaste Solid Hazardous Waste Drum SolidContainer->SolidHazWaste HalogenCheck->NonHaloWaste No HaloWaste Halogenated Organic Waste (Segregated Stream) HalogenCheck->HaloWaste Yes Absorb->SolidHazWaste

Figure 1: Decision matrix for segregating Ent-manool waste streams to ensure regulatory compliance and safety.

Detailed Operational Protocols
Protocol A: Disposal of Pure Substance (Solid/Oil)

Applicability: Expired reagents, synthesis products, or excess stock.[2]

  • Solubilization (Preferred):

    • Dissolve the Ent-manool in a minimal amount of compatible non-halogenated solvent (e.g., Acetone, Ethanol, or Methanol).

    • Why? Liquid injection incineration is more efficient and cheaper than solid pack incineration.

    • Transfer the solution to the Non-Halogenated Organic Waste container.

  • Solid Disposal (Alternative):

    • If the material cannot be dissolved, place the vial directly into a Solid Hazardous Waste drum.

    • Ensure the drum is lined with a polyethylene liner (6-mil thickness minimum).

Protocol B: Disposal of Reaction Mixtures

Applicability: Mother liquors, HPLC waste, or extraction layers.

  • Check Solvent Compatibility:

    • Scenario 1 (Non-Halogenated): If dissolved in MeOH, EtOH, DMSO, or Acetone, pour into the Non-Halogenated waste carboy.

    • Scenario 2 (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform, pour into the Halogenated waste carboy.

  • Labeling:

    • Label the container clearly.[3] Even if Ent-manool is a minor component (<1%), listing it prevents "unknown chemical" charges from disposal vendors.

    • Example Label: "Waste Methanol (99%), Ent-manool (<1%) - Flammable, Irritant."

Protocol C: Spill Management

Applicability: Benchtop spills or broken vials.

  • Evacuate & Ventilate: If the spill is large (>100mL), evacuate the immediate area. For small spills, ensure fume hood ventilation is active.

  • PPE: Wear nitrile gloves (double-glove recommended), lab coat, and safety goggles.

  • Containment:

    • Do NOT use water. Water will spread the lipophilic oil rather than cleaning it.

    • Use an inert absorbent: Vermiculite, dry sand, or chemical spill pads.

  • Cleanup:

    • Scoop the contaminated absorbent into a sealable plastic bag or wide-mouth jar.

    • Wipe the surface with an acetone-soaked paper towel to remove oily residue.

    • Place all cleanup materials into the Solid Hazardous Waste bin.

Regulatory & Compliance Verification

To ensure your lab remains compliant with EPA (US) or REACH (EU) standards, verify the following:

  • Waste Codes:

    • If the waste solvent is ignitable (Flash point <60°C, e.g., Ethanol solution), assign EPA Code D001 .

    • If no ignitable solvent is present, classify as "Non-regulated chemical waste" pending incineration.

  • Storage: Store waste containers in a cool, well-ventilated area away from heat sources. Ent-manool is combustible; accumulation of vapors in a hot satellite accumulation area (SAA) creates a fire risk.

  • Glassware: Triple-rinse empty Ent-manool vials with acetone. Collect the rinsate as organic waste. The air-dried vial can then be discarded in the glass trash (defaced label).

References
  • Carl Roth. (2023). Safety Data Sheet: Manool. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes and Regulations (40 CFR Part 261). Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Manool (CID 6432026). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.